hDHODH-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-butoxy-3-methoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-3-4-11-26-19-10-9-14(12-20(19)25-2)18-13-16(21(23)24)15-7-5-6-8-17(15)22-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24) |
InChI Key |
XLPXCPQGEXXQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Target Validation of hDHODH in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a promising therapeutic strategy for the treatment of acute myeloid leukemia (AML). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to the depletion of nucleotides essential for DNA and RNA synthesis. This metabolic vulnerability in rapidly proliferating AML cells results in cell cycle arrest, differentiation, and apoptosis. This technical guide provides an in-depth overview of the target validation of human DHODH (hDHODH) in AML, with a focus on the preclinical and clinical evidence supporting its therapeutic potential. While this report centers on the broader target validation, it also addresses the specific inhibitor hDHODH-IN-9, alongside more extensively studied compounds such as BAY 2402234 (Orludodstat) and ASLAN003 (Farudodstat).
Introduction to hDHODH as a Therapeutic Target in AML
Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic approaches.
One such approach is the targeting of metabolic pathways that are essential for the survival and proliferation of cancer cells. The de novo pyrimidine biosynthesis pathway is one such pathway, as it provides the necessary building blocks for nucleic acid synthesis. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.
AML cells, with their high proliferative rate, are particularly dependent on the de novo pyrimidine synthesis pathway, making DHODH an attractive therapeutic target. Inhibition of DHODH has been shown to induce differentiation of AML blasts into mature myeloid cells, a therapeutic strategy that has been highly successful in other subtypes of leukemia like acute promyelocytic leukemia (APL).
The Specific Inhibitor: this compound
This compound (CAS 1644156-41-1) is a known inhibitor of human dihydroorotate dehydrogenase. Publicly available information primarily details its antiviral properties. As of the latest literature review, there is no direct published evidence in peer-reviewed journals or public clinical trial databases specifically linking this compound to the treatment of acute myeloid leukemia. Therefore, the following sections on the target validation of hDHODH in AML will focus on data from more extensively studied and clinically evaluated DHODH inhibitors as representative examples of this drug class.
Mechanism of Action of DHODH Inhibitors in AML
The primary mechanism of action of DHODH inhibitors in AML is the depletion of the intracellular pyrimidine pool. This leads to a cascade of downstream effects that ultimately result in the inhibition of leukemia cell growth and the induction of differentiation.
Signaling Pathway of DHODH Inhibition in AML
Caption: Signaling pathway of DHODH inhibition in AML.
Quantitative Data on DHODH Inhibitors in AML
The following tables summarize the in vitro and in vivo activity of key DHODH inhibitors in AML models.
Table 1: In Vitro Activity of DHODH Inhibitors in AML Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| BAY 2402234 | MOLM-13 | Proliferation | 0.08 - 8.2 | [1] |
| HEL | Proliferation | 0.08 - 8.2 | [1] | |
| MOLM-13 | Differentiation (CD11b) | 3.16 | [1] | |
| HEL | Differentiation (CD11b) | 0.96 | [1] | |
| ASLAN003 | THP-1 | Proliferation | 152 | [2] |
| MOLM-14 | Proliferation | 582 | [2] | |
| KG-1 | Proliferation | 382 | [2] | |
| THP-1 | Differentiation (CD11b) | 28 | [2] | |
| MOLM-14 | Differentiation (CD11b) | 85 | [2] | |
| KG-1 | Differentiation (CD11b) | 56 | [2] | |
| Brequinar | Various AML | Differentiation | - | [3] |
Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| BAY 2402234 | MV4-11 Xenograft | 1.25, 2.5, 5 mg/kg | Reduced tumor volume | [1] |
| AML PDX | - | Increased survival | [1] | |
| ASLAN003 | MOLM-14 Xenograft | 50 mg/kg | Prolonged survival | [2] |
| THP-1 Xenograft | 50 mg/kg | Prolonged survival | [2] | |
| AML PDX | - | Reduced leukemic burden | [2] | |
| Brequinar | THP1 Xenograft | 15 mg/kg Q3D, 5 mg/kg daily | Slowed tumor growth | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the target validation of hDHODH are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of DHODH inhibitors on AML cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed AML cells (e.g., MOLM-13, THP-1) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of the DHODH inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with a DHODH inhibitor.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat AML cells with the DHODH inhibitor at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
Differentiation Assay (CD11b Expression)
Objective: To assess the ability of DHODH inhibitors to induce myeloid differentiation in AML cells.
Principle: CD11b is a cell surface marker that is upregulated during myeloid differentiation. Flow cytometry can be used to quantify the percentage of cells expressing CD11b.
Protocol:
-
Cell Treatment: Treat AML cells with the DHODH inhibitor for 72-96 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with a fluorescently labeled anti-CD11b antibody.
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of CD11b-positive cells and the mean fluorescence intensity.
In Vivo Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of DHODH inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID) with a human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells.
-
Tumor Growth/Engraftment: Allow tumors to establish or leukemia to engraft.
-
Treatment: Administer the DHODH inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage).
-
Monitoring: Monitor tumor volume (for subcutaneous models) or leukemic burden (using bioluminescence imaging for systemic models) and animal survival.
-
Endpoint Analysis: At the end of the study, collect tumors or tissues for further analysis (e.g., immunohistochemistry, flow cytometry).
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo AML xenograft study.
Clinical Development of DHODH Inhibitors in AML
Several DHODH inhibitors have entered clinical trials for the treatment of AML, demonstrating the translational potential of this therapeutic strategy.
-
BAY 2402234 (Orludodstat): This potent and selective DHODH inhibitor has undergone Phase 1 clinical evaluation in patients with myeloid malignancies, including AML.[2]
-
ASLAN003 (Farudodstat): ASLAN003 has been evaluated in a Phase 2a clinical trial in patients with AML.[4][5] The study showed that ASLAN003 was well-tolerated and demonstrated signs of clinical activity, including myeloid differentiation.[6]
Conclusion
The target validation of hDHODH in acute myeloid leukemia is supported by a strong body of preclinical and emerging clinical evidence. Inhibition of this critical enzyme in the de novo pyrimidine synthesis pathway represents a promising therapeutic strategy to induce differentiation and inhibit the proliferation of AML cells. While the specific role of this compound in AML remains to be elucidated in the public domain, the broader class of DHODH inhibitors holds significant promise for the future treatment of this challenging disease. Further research and clinical development are warranted to fully realize the therapeutic potential of targeting hDHODH in AML.
References
- 1. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hcplive.com [hcplive.com]
- 6. biospectrumasia.com [biospectrumasia.com]
The Role of hDHODH-IN-9 in Pyrimidine Biosynthesis: A Technical Guide
This guide provides an in-depth analysis of hDHODH-IN-9, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). It is intended for researchers, scientists, and drug development professionals interested in the mechanism and application of hDHODH inhibitors in therapeutic areas such as oncology and autoimmune diseases. This document details the inhibitor's role in the de novo pyrimidine biosynthesis pathway, presents its quantitative inhibitory data, outlines key experimental protocols for its evaluation, and visualizes the relevant biological and experimental workflows.
Introduction: Pyrimidine Biosynthesis and hDHODH
The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotide precursors required for DNA and RNA synthesis.[1][2] In rapidly proliferating cells, such as cancer cells or activated immune cells, the demand for pyrimidines is significantly elevated, making this pathway a critical metabolic dependency.[3][4]
The fourth and rate-limiting step of this pathway is catalyzed by dihydroorotate dehydrogenase (DHODH), a flavin-dependent enzyme.[3][5][6] Human DHODH (hDHODH) is a Class 2 enzyme located on the inner mitochondrial membrane, where it links pyrimidine synthesis directly to the electron transport chain (ETC).[5][7][8] It catalyzes the oxidation of dihydroorotate (DHO) to orotate, using ubiquinone (Coenzyme Q) as an electron acceptor.[2][8][9] This unique localization and function make hDHODH an attractive therapeutic target for diseases characterized by uncontrolled cell growth.[4][10][11][12]
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor identified for its potent activity against hDHODH.[13] By blocking the enzyme, this compound effectively halts the de novo synthesis of pyrimidines, leading to a depletion of the nucleotide pools necessary for cell proliferation.[4] This action results in cytostatic effects, particularly under conditions of high metabolic stress like hypoxia and nutrient deprivation.[13]
The mechanism involves the inhibitor binding to the enzyme, preventing the conversion of its substrate, dihydroorotate, to orotate.[14] This targeted inhibition can be confirmed experimentally, as the cytotoxic effects of this compound can be rescued by supplementing cells with uridine, which bypasses the enzymatic block via the pyrimidine salvage pathway.[7][14][15]
References
- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
hDHODH-IN-9 as a probe for studying metabolic pathways
An In-depth Technical Guide: Utilizing hDHODH Inhibitors as Probes for Metabolic Pathway Studies
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that is a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA production.[2][5] hDHODH is unique as it is the only enzyme of this pathway located in the inner mitochondrial membrane, directly linking pyrimidine synthesis to the electron transport chain (ETC) and cellular respiration.[4][6][7][8][9] It catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to the mitochondrial respiratory chain via ubiquinone.[1][2][4][10][11]
Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for nucleotides and are particularly reliant on the de novo pyrimidine synthesis pathway.[5][12][13] This dependency makes hDHODH a compelling therapeutic target for cancer, autoimmune disorders, and viral infections.[3][5][7][14] Potent and selective inhibitors of hDHODH, such as Brequinar and Meds433, serve as powerful chemical probes to investigate the profound metabolic consequences of disrupting this crucial pathway.[14][15][16]
This guide focuses on the use of hDHODH inhibitors as probes to study metabolic pathways, with a focus on their mechanism of action, impact on cellular metabolism, and the experimental protocols used to characterize these effects. While the specific designation "hDHODH-IN-9" is not prominently cited in the available literature, this document will utilize data from well-characterized hDHODH inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Mechanism of Action and Metabolic Consequences
hDHODH inhibitors function by blocking the conversion of dihydroorotate to orotate, leading to a rapid depletion of the intracellular pyrimidine pool (UMP, UDP, UTP).[2] This has several significant downstream effects on cellular metabolism and signaling.
-
Inhibition of Nucleic Acid Synthesis : The primary consequence of pyrimidine starvation is the cessation of RNA and DNA synthesis, leading to cell cycle arrest and inhibition of proliferation.[2][12][15]
-
Disruption of Mitochondrial Respiration : As hDHODH is coupled to the ETC, its inhibition can impair mitochondrial respiration, reducing the oxygen consumption rate (OCR).[6][7][17]
-
Shift to Glycolysis : To compensate for reduced mitochondrial energy production, cells often upregulate glycolysis, leading to an increased extracellular acidification rate (ECAR) from lactate production.[6][7][17]
-
Metabolic Stress and p53 Activation : Pyrimidine depletion induces a state of metabolic stress.[15][16] This stress can lead to the activation and upregulation of tumor suppressor proteins like p53, which can, in turn, trigger apoptosis or cell cycle arrest.[6][15]
-
Alterations in Amino Acid Metabolism : Inhibition of hDHODH has been shown to cause a decrease in the levels of various amino acids, including glutamine, a key component of the pyrimidine biosynthesis pathway.[15]
Quantitative Data on hDHODH Inhibitors
The potency and cellular effects of hDHODH inhibitors are determined quantitatively. The following tables summarize representative data for various inhibitors.
Table 1: In Vitro Potency of Selected hDHODH Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Brequinar | hDHODH | Potent inhibitor | - | [2][14][18] |
| Teriflunomide | hDHODH | Micromolar range | - | [14][19] |
| BAY2402234 | hDHODH | - | - | |
| Meds433 | hDHODH | - | CML CD34+ | [15][16] |
| AG-636 | hDHODH | 17 | - | |
| SBL-105 | hDHODH | - | THP-1, TF-1, HL-60, SKM-1 | [19] |
| Indoluidin D | hDHODH | - | HL-60 | [18] |
| Compound 51 | hDHODH | Highly potent | - | [20] |
| Compound 11 | hDHODH | 814 | - | [10] |
Table 2: Cellular Effects of hDHODH Inhibition
| Inhibitor | Cell Line | Effect | Observation | Reference |
| Brequinar, BAY2402234 | Various | Reduced Oxygen Consumption | Partial reduction in OCR | [6] |
| Brequinar, BAY2402234 | Various | Increased Glycolysis | Shift toward glycolysis, medium acidification | [6] |
| Meds433 | CML CD34+ | Amino Acid Depletion | Decrease in amino acids, including glutamine | [15] |
| Meds433 | CML CD34+ | Increased ROS Production | Leads to mitochondrial damage and apoptosis | [15] |
| SBL-105 | THP-1, TF-1 | Growth Inhibition | GI50 values of 60.66 nM and 45.33 nM | [19] |
| Leflunomide | KYSE150, ECA109 | Proliferation Suppression | Suppressive effect on cell proliferation | [21] |
Signaling Pathways and Logical Relationships
Experimental Protocols
Detailed methodologies are crucial for utilizing hDHODH inhibitors as research probes.
hDHODH Enzyme Inhibition Assay (DCIP-Based)
This assay measures the enzymatic activity of hDHODH by monitoring the reduction of the dye 2,6-dichlorophenol-indophenol (DCIP).
-
Materials :
-
Purified recombinant human hDHODH (e.g., 10 nM final concentration).
-
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[10]
-
Substrate Mixture: L-dihydroorotic acid (DHO), decylubiquinone (co-substrate), and DCIP in assay buffer.[19]
-
hDHODH inhibitor of interest.
-
96-well clear-bottom plate.
-
Spectrophotometer capable of reading absorbance at 600 nm.
-
-
Procedure :
-
Add assay buffer to the wells of a 96-well plate.
-
Add various concentrations of the hDHODH inhibitor (e.g., serial dilutions) to the wells. Include a vehicle control (e.g., DMSO).
-
Add purified hDHODH enzyme to each well and incubate briefly.
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to hDHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[19]
-
Cell Viability and Proliferation Assay (CCK-8 or MTT)
This protocol assesses the cytostatic or cytotoxic effects of the hDHODH inhibitor on cultured cells.
-
Materials :
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of concentrations of the hDHODH inhibitor for a specified period (e.g., 72 hours).[15]
-
Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[19]
-
Uridine Rescue Assay
This assay confirms that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Materials :
-
Procedure :
-
Follow the cell viability assay protocol as described above.
-
Set up parallel treatment groups where cells are co-treated with the hDHODH inhibitor and an excess of exogenous uridine.[6][15]
-
After the incubation period, measure cell viability.
-
If the cytotoxic/cytostatic effect of the inhibitor is reversed or significantly reduced in the presence of uridine, it confirms that the mechanism of action is through inhibition of hDHODH and the subsequent pyrimidine depletion.[8][19]
-
Oxygen Consumption and Extracellular Acidification Rate (OCR/ECAR) Assay
This protocol measures the impact of hDHODH inhibition on mitochondrial respiration and glycolysis in real-time.
-
Materials :
-
Seahorse XF Analyzer (or similar instrument).
-
XF cell culture microplates.
-
Assay medium (e.g., DMEM without bicarbonate).
-
hDHODH inhibitor.
-
Mitochondrial stress test reagents (optional: oligomycin, FCCP, rotenone/antimycin A).
-
-
Procedure :
-
Seed cells in an XF cell culture microplate and allow them to form a monolayer.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator.
-
Load the hDHODH inhibitor into the injector ports of the sensor cartridge.
-
Place the plate in the Seahorse XF Analyzer and begin the assay protocol.
-
Measure baseline OCR and ECAR.
-
Inject the inhibitor and monitor the subsequent changes in OCR and ECAR.
-
A decrease in OCR and a concurrent increase in ECAR indicate a shift from mitochondrial respiration to glycolysis, a characteristic effect of hDHODH inhibition.[6][7]
-
Conclusion
hDHODH inhibitors are invaluable tools for probing the intricate connections between nucleotide metabolism, mitochondrial function, and cellular energy homeostasis. By potently and selectively blocking a key metabolic node, these compounds trigger a cascade of events, including pyrimidine starvation, impaired respiration, and a compensatory glycolytic shift. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the effects of hDHODH probes like this compound and others, thereby elucidating metabolic vulnerabilities in cancer and other proliferative diseases. The use of these probes continues to deepen our understanding of cellular metabolism and aids in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of hDHODH-IN-9: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
hDHODH-IN-9, also identified as Compound 10k, is a novel azine-bearing analogue that has emerged from research into potent and selective inhibitors of human dihydroorotate dehydrogenase (hDHODH). This enzyme is a critical player in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in various diseases, including viral infections and cancer. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols associated with this compound and its class of inhibitors.
Discovery and Lead Identification
This compound was identified through a structure-activity relationship (SAR) study of a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines. The initial discovery process involved screening a chemical library for compounds exhibiting antiviral activity. The lead compounds were found to exert their antiviral effects by inhibiting the host cell enzyme hDHODH. This host-targeting mechanism is advantageous as it is less likely to lead to the development of drug-resistant viral strains.
The optimization of this series of compounds led to the synthesis of this compound, which demonstrated significant antiviral potency. The core scaffold of these inhibitors is a 2-(3-alkoxy-1H-pyrazol-1-yl)azine moiety.
Chemical Structure
The definitive chemical structure of this compound (Compound 10k) is 3-chloro-6-(3-isopropoxy-1H-pyrazol-1-yl)pyridazine .
Chemical Formula: C10H11ClN4O
Mechanism of Action
This compound functions as an inhibitor of human dihydroorotate dehydrogenase. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for pyrimidines, making them particularly vulnerable to the effects of hDHODH inhibition. This disruption of nucleotide metabolism leads to the cessation of cell proliferation and viral replication.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Target | Assay | Endpoint | Value |
| This compound (Compound 10k) | Measles Virus | Antiviral Assay | pMIC50 | 7.4 |
Note: pMIC50 is the negative logarithm of the molar concentration that inhibits 50% of the maximal effect. A higher pMIC50 value indicates greater potency.
Experimental Protocols
Synthesis of this compound (Compound 10k)
The synthesis of this compound and its analogues generally follows a two-step procedure:
-
Synthesis of the pyrazole intermediate: This typically involves the condensation of a β-ketoester with a hydrazine derivative to form the pyrazole ring.
-
Coupling of the pyrazole with the azine moiety: The pyrazole intermediate is then coupled with a suitable halogenated azine, such as a chloropyridazine, via a nucleophilic substitution reaction.
Detailed Protocol for a Representative Synthesis of the Core Scaffold:
A general procedure for the synthesis of 2-(3-alkoxy-1H-pyrazol-1-yl)azines involves the reaction of a 3-alkoxy-1H-pyrazole with a haloazine in the presence of a base.
-
Step 1: Synthesis of 3-isopropoxy-1H-pyrazole. This intermediate can be prepared from the corresponding pyrazolone by O-alkylation with isopropyl iodide in the presence of a base like potassium carbonate in a solvent such as acetone.
-
Step 2: Synthesis of 3-chloro-6-(3-isopropoxy-1H-pyrazol-1-yl)pyridazine. 3,6-dichloropyridazine is reacted with 3-isopropoxy-1H-pyrazole in a suitable solvent like DMF with a base such as sodium hydride at room temperature or with gentle heating to yield the final product. The reaction is monitored by TLC, and the product is purified by column chromatography.
hDHODH Enzymatic Assay (DCIP-based)
The inhibitory activity of compounds against hDHODH can be determined using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH.
-
Dihydroorotate (DHO) - substrate.
-
Decylubiquinone (CoQD) - electron acceptor.
-
DCIP - colorimetric indicator.
-
-
Procedure:
-
The purified hDHODH enzyme is diluted to a final concentration of 10 nM in the assay buffer.
-
The assay mixture contains 100 µM CoQD and 120 µM DCIP.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the substrate, dihydroorotate.
-
The reduction of DCIP is monitored by the decrease in absorbance at 600 nm.
-
IC50 values are calculated from the dose-response curves.
-
Antiviral Assay (Measles Virus Replication Assay)
The antiviral activity of this compound was evaluated using a measles virus replication assay.
-
Cell Line: Vero cells are commonly used for measles virus propagation.
-
Procedure:
-
Vero cells are seeded in 96-well plates.
-
The cells are infected with a recombinant measles virus expressing a reporter gene (e.g., GFP or luciferase).
-
The infected cells are treated with serial dilutions of the test compound.
-
After a suitable incubation period (e.g., 24-48 hours), the reporter gene expression is quantified.
-
The reduction in reporter signal in the presence of the compound compared to a vehicle control is used to determine the antiviral activity.
-
MIC50 (or EC50) values are calculated from the dose-response curves.
-
Visualizations
Signaling Pathway
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for the discovery and initial evaluation of hDHODH inhibitors.
An In-Depth Technical Guide on the Effects of hDHODH Inhibition on Cancer Cell Proliferation
Disclaimer: As of November 2025, a specific inhibitor designated "hDHODH-IN-9" is not documented in publicly available scientific literature. This guide will therefore focus on the well-characterized and potent human dihydroorotate dehydrogenase (hDHODH) inhibitor, Brequinar , as a representative molecule to detail the effects of potent hDHODH inhibition on cancer cell proliferation. The principles, pathways, and experimental observations described are broadly applicable to selective inhibitors of this enzyme class.
Executive Summary
Dihydroorotate dehydrogenase (DHODH) is a critical, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, exhibit a heightened dependency on this pathway to meet the increased demand for nucleotide precursors.[2][3] Consequently, hDHODH has emerged as a significant therapeutic target in oncology.[4][5] This document provides a comprehensive technical overview of how inhibiting hDHODH with a potent agent like Brequinar impacts cancer cell proliferation. It details the underlying mechanism of action, summarizes quantitative antiproliferative data, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.
Mechanism of Action: Targeting the Engine of Proliferation
Human DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate.[2][6] This reaction is coupled to the mitochondrial electron transport chain.[7][8] Potent inhibitors like Brequinar bind to the ubiquinone binding site of the enzyme, effectively blocking its catalytic activity.[3]
The direct consequence of hDHODH inhibition is the depletion of the intracellular pyrimidine pool (e.g., UMP, CTP, TTP).[1] This shortage of essential building blocks for nucleic acid synthesis leads to a halt in DNA replication and RNA production, ultimately causing cell cycle arrest, primarily at the S-phase, and inhibiting cell proliferation.[7][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 6. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Dihydroorotate Dehydrogenase (DHODH) in De Novo Pyrimidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This document details the enzyme's core function, biochemical properties, and its significance as a therapeutic target. It further provides detailed experimental protocols for studying DHODH and summarizes key quantitative data to support research and drug development efforts in oncology, immunology, and infectious diseases.
Introduction to DHODH and De Novo Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotide building blocks required for DNA and RNA synthesis, as well as for the formation of phospholipids and glycoproteins.[1] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in this critical pathway: the oxidation of dihydroorotate to orotate.[2][3] This reaction is coupled to the mitochondrial electron transport chain via the reduction of ubiquinone (Coenzyme Q).[2]
Located on the inner mitochondrial membrane, DHODH is unique as it is the only enzyme of the de novo pyrimidine synthesis pathway found within the mitochondria.[] This strategic localization links pyrimidine biosynthesis directly to cellular respiration and energy metabolism. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making the de novo pathway, and specifically DHODH, an attractive target for therapeutic intervention.[5][6] Inhibition of DHODH leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis, particularly in cells highly dependent on this pathway.[7]
Biochemical Properties and Kinetics of Human DHODH
Human DHODH is a homodimeric protein with each monomer containing a flavin mononucleotide (FMN) cofactor.[8] The enzyme catalyzes the oxidation of (S)-dihydroorotate to orotate, transferring electrons to ubiquinone. The reaction can be summarized as:
(S)-dihydroorotate + Coenzyme Q → Orotate + Coenzyme QH₂
The kinetic parameters of human DHODH have been characterized, providing insights into its catalytic efficiency.
| Parameter | Value | Substrate | Reference |
| Km | 10 - 30 µM | Dihydroorotate | [9] |
| Km | 5 - 20 µM | Decylubiquinone | [9] |
| Vmax | Varies with experimental conditions | Dihydroorotate | [8][9] |
| kcat | Varies with experimental conditions | Dihydroorotate | [8][9] |
DHODH as a Therapeutic Target
The critical role of DHODH in cell proliferation has made it a validated target for a range of diseases.
-
Oncology: Many cancer cells exhibit a heightened reliance on de novo pyrimidine synthesis to sustain their rapid growth and division.[5] Targeting DHODH can selectively starve cancer cells of essential nucleotides.[7] DHODH inhibitors have shown promise in various cancers, including acute myeloid leukemia (AML), where they can induce differentiation and apoptosis.[10]
-
Autoimmune Diseases: Activated lymphocytes, which drive the pathology of autoimmune disorders like rheumatoid arthritis and multiple sclerosis, are highly dependent on de novo pyrimidine synthesis.[11] DHODH inhibitors can suppress the proliferation of these immune cells, thereby exerting an immunomodulatory effect.
-
Infectious Diseases: Some viruses and parasites rely on the host cell's machinery for pyrimidine synthesis to replicate their genetic material. DHODH inhibition has been explored as a broad-spectrum antiviral and antiparasitic strategy.[1]
DHODH Inhibitors
A number of small molecule inhibitors targeting DHODH have been developed and investigated. These inhibitors typically bind to the ubiquinone binding site of the enzyme, acting as competitive inhibitors.
| Inhibitor | IC50 (nM) | Ki (nM) | Target Organism | Reference |
| Brequinar | 2.1 | ~20 | Human | [12][13] |
| Leflunomide | 332.9 | - | Human | [12] |
| Teriflunomide (A77 1726) | 24.5 | 411 | Human | [12][14] |
| BAY-2402234 | 0.42 | - | Human | [12] |
| Indoluidin D | 210 | - | Human | [14] |
| H-006 | 3.8 | - | Human | [5] |
Cellular Pyrimidine Nucleotide Pools
The intracellular concentrations of pyrimidine nucleotides are tightly regulated to meet the metabolic demands of the cell. In cancer cells, these pools are often elevated to support increased proliferation.
| Nucleotide | Average Concentration in Dividing Mammalian Cells (µM) | Reference |
| UTP | 567 ± 460 | [15] |
| CTP | 278 ± 242 | [15] |
| dCTP | 29 ± 19 | [15] |
| dTTP | 37 ± 30 | [15] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Synthesis Pathway
The diagram below illustrates the key steps of the de novo pyrimidine synthesis pathway, highlighting the central role of DHODH.
Experimental Workflow for DHODH Inhibitor Discovery and Characterization
The following diagram outlines a typical experimental workflow for identifying and characterizing novel DHODH inhibitors.[16][17]
References
- 1. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 5. How Cancer Cells Evade Chemotherapy in Low-Glucose Tumors | Technology Networks [technologynetworks.com]
- 6. Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Analysis of the kinetic mechanism of the bovine liver mitochondrial dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for hDHODH-IN-9 In Vitro Enzyme Assay
These application notes provide a detailed protocol for conducting an in vitro enzyme assay to evaluate the inhibitory activity of hDHODH-IN-9 against human dihydroorotate dehydrogenase (hDHODH). This protocol is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel hDHODH inhibitors.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[3] In rapidly proliferating cells, such as cancer cells and activated immune cells, the demand for pyrimidines is high, making hDHODH an attractive therapeutic target for the treatment of cancer and autoimmune diseases.[1][2] This document outlines a robust in vitro assay to determine the potency of novel inhibitors, such as this compound, against recombinant human hDHODH.
Principle of the Assay
The enzymatic activity of hDHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate. The reduction of DCIP leads to a decrease in absorbance at a specific wavelength, which can be measured spectrophotometrically. The rate of this reaction is proportional to the hDHODH activity. By measuring the reaction rate in the presence of varying concentrations of an inhibitor like this compound, the half-maximal inhibitory concentration (IC50) can be determined.
Materials and Reagents
| Reagent | Supplier | Catalogue No. | Storage Temperature |
| Recombinant Human DHODH (ΔTM) | Sigma-Aldrich | SRP0439 | -80°C |
| Dihydroorotic acid (DHO) | Sigma-Aldrich | D7003 | -20°C |
| Coenzyme Q10 (CoQ10) | Sigma-Aldrich | C9538 | -20°C |
| 2,6-dichloroindophenol (DCIP) | Sigma-Aldrich | 36175 | Room Temperature |
| Tris-HCl | Thermo Fisher | 15567027 | Room Temperature |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 | Room Temperature |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well microplate, clear, flat-bottom | Corning | 3596 | Room Temperature |
Experimental Protocol
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant hDHODH Solution: Thaw the recombinant human DHODH enzyme on ice and dilute to the desired concentration (e.g., 5-10 nM) in Assay Buffer. Keep on ice.
-
Dihydroorotic Acid (DHO) Stock Solution: Prepare a 100 mM stock solution of DHO in 1 M NaOH. Further dilute to the desired final concentration in Assay Buffer.
-
Coenzyme Q10 (CoQ10) Stock Solution: Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
DCIP Stock Solution: Prepare a 10 mM stock solution of DCIP in DMSO.
-
This compound (Test Inhibitor) Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations for IC50 determination.
Assay Procedure
-
Prepare the Reaction Mixture: In a 96-well microplate, prepare the reaction mixture containing Assay Buffer, 100 µM Coenzyme Q10, and 200 µM DCIP.
-
Add Inhibitor: Add 1 µL of the serially diluted this compound or DMSO (for the control) to the appropriate wells.
-
Pre-incubation with Enzyme: Add the diluted recombinant hDHODH solution to each well. The final volume in each well should be 90 µL.
-
Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[1][4]
-
Initiate the Reaction: Add 10 µL of 500 µM dihydroorotic acid to each well to start the reaction.[1] The final volume will be 100 µL.
-
Measure Absorbance: Immediately measure the absorbance at 600 nm (or 650 nm[1]) using a microplate reader in kinetic mode. Record the absorbance every 30 seconds for 10-15 minutes at 25°C.
Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
The inhibitory activity of this compound and control compounds can be summarized in the following table:
| Compound | IC50 (nM) |
| This compound | TBD |
| Brequinar | 5.2[2] |
| Teriflunomide | 388[2] |
TBD: To be determined from the experimental results.
Diagrams
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of hDHODH.
Caption: Experimental workflow for the hDHODH in vitro enzyme assay.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: hDHODH-IN-9 Cell-Based Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Located in the inner mitochondrial membrane, it catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step for the production of pyrimidines required for DNA and RNA synthesis.[1][3][4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are particularly dependent on this pathway for survival and growth.[2][5] Consequently, inhibiting hDHODH leads to pyrimidine depletion, cell growth inhibition, and apoptosis, making it an attractive therapeutic target for cancer and autoimmune diseases.[3][4][5]
hDHODH-IN-9 is a potent and selective inhibitor of hDHODH. This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric cell viability assay. The principle involves measuring the metabolic activity of cells, which is directly proportional to the number of viable cells, to determine the compound's half-maximal inhibitory concentration (IC50).
Mechanism of Action of hDHODH Inhibition
The following diagram illustrates the role of hDHODH in the de novo pyrimidine synthesis pathway and the mechanism by which this compound induces cytotoxicity. Inhibition of hDHODH blocks the production of orotate, leading to a deficit in pyrimidine nucleotides, which are essential for nucleic acid synthesis and cell proliferation.[4]
Caption: Mechanism of hDHODH inhibition by this compound.
Experimental Protocol: Cell Viability Assay (WST-8/CCK-8)
This protocol details a method for determining the cytotoxicity of this compound by measuring cell viability using a water-soluble tetrazolium salt (WST-8), as found in reagents like Cell Counting Kit-8 (CCK-8). Dehydrogenase enzymes in viable cells reduce the WST-8 reagent to a colored formazan product, the amount of which is proportional to the number of living cells.[6]
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HL-60 [acute myeloid leukemia], A549 [lung cancer], HCT-116 [colorectal cancer]).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Reference Inhibitor: Brequinar (optional, as a positive control).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (for adherent cells).
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader (capable of measuring absorbance at 450 nm).
-
Multichannel pipette.
-
Experimental Workflow
The overall workflow for the cytotoxicity assay is depicted below.
Caption: Step-by-step experimental workflow for the cytotoxicity assay.
Step-by-Step Procedure
1. Cell Preparation and Seeding: a. Culture cells in T-75 flasks until they reach 70-80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect them directly. c. Count the cells and prepare a suspension at the optimal seeding density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[7] e. Include wells with medium only to serve as a background control. f. Incubate the plate for 24 hours in a humidified incubator.
2. Compound Preparation: a. Prepare a 2X working stock of this compound by diluting the 10 mM DMSO stock in culture medium. The final DMSO concentration in the assay should not exceed 0.5%. b. Perform serial dilutions of the 2X working stock in culture medium to obtain a range of concentrations (e.g., from 1 nM to 10 µM). c. Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
3. Cell Treatment: a. Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells). b. Add 100 µL of the serially diluted compound solutions to the respective wells.[7] c. Add 100 µL of the vehicle control medium to the control wells. d. Incubate the plate for an appropriate time, typically 72 hours, in a humidified incubator.[8]
4. Cell Viability Measurement: a. After the incubation period, add 10 µL of the WST-8/CCK-8 reagent to each well, including the background control wells.[6][9] b. Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density; monitor the color change in the vehicle control wells. c. Gently tap the plate to ensure homogeneous color distribution.
5. Data Acquisition: a. Measure the absorbance at 450 nm using a microplate reader.[7][9]
6. Data Analysis: a. Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings. b. Calculate Percent Viability: Use the following formula:
- % Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100 c. Determine IC50: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Data Presentation
The cytotoxic activity of hDHODH inhibitors is cell-line dependent. The table below provides representative IC50 values for the known hDHODH inhibitor Brequinar against various cancer cell lines to illustrate how data for this compound should be presented.[5]
| Cell Line | Cancer Type | Brequinar IC50 (nM) [Example Data] |
| Kelly | Neuroblastoma | 11.2 |
| NGP | Neuroblastoma | 21.7 |
| SK-N-AS | Neuroblastoma | 27.4 |
| SH-SY5Y | Neuroblastoma | 33.1 |
| IMR-5 | Neuroblastoma | 44.5 |
| SH-EP | Neuroblastoma | > 10,000 (Resistant) |
Data presented are representative values for Brequinar from published literature and serve as an example for data presentation.[5]
References
- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 6. dojindo.com [dojindo.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. haematologica.org [haematologica.org]
- 9. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH-IN-9 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] Unlike normal cells, which can utilize the pyrimidine salvage pathway, many cancer cells exhibit a heightened dependence on the de novo pathway to meet their high demand for nucleotides for DNA and RNA synthesis.[2] This dependency makes hDHODH a compelling therapeutic target in oncology.[1][3] hDHODH-IN-9 is a novel, potent, and selective inhibitor of hDHODH. This document provides a detailed experimental design for evaluating the in vivo anti-tumor efficacy of this compound using a subcutaneous xenograft model. The protocols outlined below cover cell line selection, animal model specifications, drug formulation and administration, tumor growth monitoring, and endpoint analyses.
Signaling Pathway of hDHODH Inhibition
The primary mechanism of action of hDHODH inhibitors is the blockade of de novo pyrimidine synthesis. This leads to a depletion of the intracellular pyrimidine pool, which in turn induces cell cycle arrest, and in some cases, apoptosis.
Caption: hDHODH inhibition by this compound blocks pyrimidine synthesis.
Experimental Workflow
A typical workflow for a xenograft study involves several sequential stages, from initial cell culture to final tissue analysis.
Caption: Experimental workflow for the this compound xenograft model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | QD, p.o. | 1500 ± 150 | - | +5.0 ± 2.0 |
| This compound | 10 | QD, p.o. | 825 ± 90 | 45 | +4.5 ± 2.5 |
| This compound | 30 | QD, p.o. | 450 ± 60 | 70 | +3.0 ± 3.0 |
| This compound | 100 | QD, p.o. | 150 ± 30 | 90 | -2.0 ± 3.5 |
Note: Data are representative and should be replaced with experimental results.
Table 2: Pharmacodynamic Biomarkers in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM | Dihydroorotate Levels (relative to vehicle) ± SEM |
| Vehicle | - | 85 ± 5 | 2 ± 0.5 | 1.0 ± 0.2 |
| This compound | 30 | 30 ± 4 | 15 ± 2 | 10.0 ± 1.5 |
| This compound | 100 | 10 ± 2 | 35 ± 3 | 25.0 ± 3.0 |
Note: Data are representative and should be replaced with experimental results.
Experimental Protocols
Cell Culture
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to DHODH inhibition (e.g., hematologic malignancy cell lines like MOLT-4 or solid tumor cell lines like A549). Maintain cell lines in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Expansion: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.[4]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.
-
Cell Viability: Before injection, assess cell viability using trypan blue exclusion; viability should be >95%.
Animal Model
-
Animal Strain: Use immunodeficient mice, such as 4-6 week old female athymic nude mice or NOD/SCID mice.[5]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.[6][7]
Subcutaneous Tumor Implantation
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).[4]
-
Cell Suspension: Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.[8][9]
-
Injection: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[5][10]
Drug Formulation and Administration
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Prepare fresh dosing solutions daily.
-
Dose Groups: Establish multiple dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group.
-
Administration: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Administer this compound or vehicle daily via oral gavage.
Tumor Growth Monitoring and Study Endpoints
-
Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using digital calipers.[11]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5]
-
Body Weight: Monitor the body weight of each mouse twice weekly as an indicator of toxicity.
-
Humane Endpoints: Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a body weight loss of more than 20%.[6][12] The study should also be terminated when the mean tumor volume in the control group reaches the predetermined endpoint.
Tissue Harvesting and Analysis
-
Euthanasia and Collection: At the study endpoint, euthanize the mice. Collect blood samples via cardiac puncture for pharmacokinetic analysis.
-
Tumor Excision: Excise the tumors, measure their final weight, and divide them for different analyses.
-
Sample Processing:
Immunohistochemistry (IHC) Protocol
-
Tissue Processing: Process formalin-fixed tissues and embed in paraffin. Cut 4-5 µm sections.[15]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[16]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[15]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB substrate kit.[17]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Quantify the percentage of positive cells in multiple high-power fields per tumor.
Western Blot Protocol
-
Tumor Lysate Preparation: Homogenize frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate on a polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., against DHODH, p53, and a loading control like β-actin) overnight at 4°C.[19]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 6. cyagen.com [cyagen.com]
- 7. services.anu.edu.au [services.anu.edu.au]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 14. Preparation of tumor lysate and western blotting [bio-protocol.org]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. origene.com [origene.com]
Application Notes and Protocols: Antiviral Activity Assay of hDHODH-IN-9 Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the antiviral activity of hDHODH-IN-9, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), against the influenza virus. By targeting a host-cell enzyme essential for viral replication, this compound represents a promising host-targeting antiviral strategy.
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics.[1] Host-targeting antivirals (HTAs) offer a promising approach by targeting cellular factors essential for viral replication, which may reduce the likelihood of developing drug-resistant viral strains.[1] The de novo pyrimidine biosynthesis pathway is crucial for the synthesis of nucleotides required for viral RNA replication.[2][3] The human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate.[1][4] Inhibition of hDHODH depletes the intracellular pyrimidine pool, thereby inhibiting the replication of various RNA viruses, including influenza.[5][6][7]
This compound is an azine-bearing analogue identified as a human dihydroorotate dehydrogenase inhibitor with antiviral activity.[4] While specific data for this compound is emerging, a compound designated as "compound 10" with a similar structural class has demonstrated significant anti-influenza activity.[7] This document outlines the protocols to evaluate such activity.
Mechanism of Action
This compound inhibits the enzymatic activity of hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of the intracellular pool of pyrimidines (uridine and cytidine), which are essential building blocks for viral RNA synthesis. Consequently, influenza virus replication is suppressed. The antiviral effect of hDHODH inhibitors can be reversed by the addition of exogenous uridine or cytidine, confirming the mechanism of action.[4][7]
Data Presentation
The antiviral activity and cytotoxicity of hDHODH inhibitors are typically evaluated in cell culture models. The following tables summarize the type of quantitative data that should be generated for this compound. For illustrative purposes, data for a structurally related "compound 10" against Influenza A/PR/8/34(H1N1) is presented.[7]
Table 1: Antiviral Activity of Compound 10 against Influenza A Virus
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µM) ± SD |
|---|
| Compound 10 | A/PR/8/34(H1N1) | MDCK | CPE Reduction | 1.75 ± 0.28 |
Table 2: Cytotoxicity of Compound 10
| Compound | Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) |
|---|
| Compound 10 | MDCK | MTT Assay | >200 | >114 |
-
IC50 (50% inhibitory concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC50 (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%.
-
SI (Selectivity Index): The ratio of CC50 to IC50 (CC50/IC50), indicating the therapeutic window of the compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be below 0.5%.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-free control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Activity Assay (CPE Reduction Assay)
This assay measures the ability of this compound to inhibit the virus-induced cytopathic effect (CPE).
Materials:
-
MDCK cells
-
Influenza virus stock (e.g., A/PR/8/34(H1N1))
-
DMEM supplemented with TPCK-trypsin
-
This compound
-
Crystal violet staining solution
-
96-well microplates
Procedure:
-
Seed MDCK cells in a 96-well plate and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium (DMEM with TPCK-trypsin).
-
In a separate plate, mix the compound dilutions with an equal volume of influenza virus suspension (at a multiplicity of infection, MOI, of 0.01). Incubate for 1 hour at 37°C.
-
Remove the growth medium from the cell plate and add the virus-compound mixture.
-
Incubate for 48-72 hours at 37°C with 5% CO2 until CPE is observed in the virus control wells.
-
Wash the plate with PBS, fix the cells with 4% paraformaldehyde, and stain with crystal violet.
-
Wash the plate and solubilize the stain.
-
Measure the absorbance at 595 nm.
-
Calculate the IC50 value by plotting the percentage of CPE inhibition against the compound concentration.
Protocol 3: Mechanism of Action Confirmation (Rescue Assay)
This assay confirms that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
All materials from Protocol 2
-
Uridine solution
-
Cytidine solution
Procedure:
-
Follow the steps of the CPE Reduction Assay (Protocol 2).
-
In parallel, perform the same assay but supplement the infection medium with uridine (e.g., 100 µM) or a combination of uridine and cytidine.
-
Observe the CPE after 48-72 hours.
-
If the antiviral effect of this compound is reversed in the presence of exogenous nucleosides, it confirms the mechanism of action.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the antiviral efficacy of this compound against influenza virus. By determining the IC50, CC50, and selectivity index, researchers can quantify the compound's potency and therapeutic window. Furthermore, the rescue assay provides a definitive method to confirm that the antiviral activity is mediated through the inhibition of the host's de novo pyrimidine biosynthesis pathway. These studies are essential for the preclinical development of this compound as a potential novel anti-influenza therapeutic.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel hDHODH Inhibitor MEDS433 Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH-IN-9 Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-9 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By targeting hDHODH, this small molecule disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication. This mechanism of action makes this compound a valuable tool for research in areas such as cancer biology, immunology, and virology. Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its excellent solubilizing properties for many organic molecules. This document provides detailed application notes and a protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
This compound: Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 366.43 g/mol | [1] |
| CAS Number | 1644156-41-1 | [1] |
| IC₅₀ (hDHODH) | 0.34 µM | |
| pMIC₅₀ (Antiviral) | 7.4 | [1] |
| Solubility in DMSO | Data not available; refer to protocol below. | |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability and weighing accuracy of the compound.
-
Weighing the Compound: In a dedicated weighing area, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.66 mg of this compound. Calculation: 366.43 g/mol * 0.010 mol/L * 0.001 L = 0.00366 g = 3.66 mg
-
Dissolving in DMSO: a. Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO. c. Tightly cap the tube.
-
Ensuring Complete Dissolution: a. Vortex the solution vigorously for 1-2 minutes. b. Visually inspect the solution for any undissolved particles. c. If particles are still visible, sonicate the solution in a water bath for 5-10 minutes. Intermittent vortexing during sonication can aid dissolution. For similar compounds, sonication is often recommended to ensure complete solubilization[2].
-
Storage of the Stock Solution: a. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound. b. For short-term storage (up to 2 weeks), store the aliquots at 4°C[1]. c. For long-term storage (up to 6 months), store the aliquots at -80°C[1].
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity[3]. It is recommended to perform serial dilutions of the DMSO stock solution in DMSO before making the final dilution into your aqueous experimental medium.
Example: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform an intermediate dilution: Dilute the 10 mM stock solution 1:100 in DMSO to obtain a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
Prepare the final working solution: Dilute the 100 µM intermediate stock 1:10 in your cell culture medium or assay buffer. (e.g., 10 µL of 100 µM intermediate stock + 90 µL of medium). The final DMSO concentration in this example would be 0.1%.
Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Signaling pathway of de novo pyrimidine biosynthesis and the inhibitory action of this compound.
References
Crystallography studies of hDHODH-IN-9 bound to DHODH
An Application Note on the Crystallographic Studies of Human Dihydroorotate Dehydrogenase (hDHODH) in Complex with a Potent Inhibitor
Note: Publicly available crystallographic data for an inhibitor specifically named "hDHODH-IN-9" could not be located. This document uses the potent inhibitor "1291" (PDB ID: 6J3C) as a representative example to detail the application and protocols for the structural analysis of inhibitor-bound human Dihydroorotate Dehydrogenase (hDHODH).
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of DNA, RNA, and other essential biomolecules. In rapidly proliferating cells, such as activated lymphocytes and cancer cells, there is a high demand for pyrimidines, making hDHODH a key therapeutic target for autoimmune diseases, cancer, and viral infections.[1][2]
Structural studies of hDHODH in complex with inhibitors are fundamental for understanding the molecular basis of inhibition and for guiding the structure-based design of new, more potent, and selective therapeutic agents. X-ray crystallography provides high-resolution three-dimensional structures of the enzyme-inhibitor complex, revealing critical interactions within the binding site. This application note provides a detailed overview of the protocols and data associated with the crystallographic study of hDHODH bound to the novel inhibitor 1291.[1]
Signaling Pathway
The de novo pyrimidine biosynthesis pathway is a critical metabolic route for producing the building blocks of nucleic acids. The diagram below illustrates the key steps, highlighting the role of hDHODH and the point of inhibition.
Quantitative Data
The following tables summarize the inhibitory activity of compound 1291 and the crystallographic data for the hDHODH-1291 complex.
Table 1: In Vitro Inhibitory Activity against hDHODH
| Compound | IC₅₀ (nM) |
| 1291 | 39 [1] |
| 1289 | 171[1] |
| Teriflunomide | 388[1] |
| Brequinar | 5.2[1] |
Table 2: Crystallographic Data Collection and Refinement Statistics for hDHODH-1291 Complex (PDB ID: 6J3C)
| Parameter | Value |
| Data Collection | |
| PDB ID | 6J3C[3] |
| Resolution (Å) | 1.85[3] |
| Space group | C 1 2 1 |
| Unit cell dimensions (Å, °) | a=101.9, b=45.9, c=86.3α=90, β=111.9, γ=90 |
| Wavelength (Å) | 0.9793 |
| Refinement | |
| R-work / R-free | 0.169 / 0.195[3] |
| No. of non-hydrogen atoms | 3,166[3] |
| Protein | 2,933 |
| Ligands | 100 |
| Water | 133 |
| B-factors (Ų) | |
| Protein | 22.8 |
| Ligands | 19.9 |
| Water | 31.0 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.007 |
| **Bond angles (°) ** | 0.99 |
Experimental Workflow
The overall workflow for determining the crystal structure of an inhibitor-bound protein is depicted below. It involves several key stages from protein production to the final structural analysis.
Detailed Protocols
Protocol 1: Recombinant hDHODH Expression and Purification
This protocol is based on established methods for expressing hDHODH in E. coli.[4]
-
Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the gene for N-terminally truncated hDHODH (residues 31-395) fused to a cleavable His-tag (e.g., pET28a-Sumo-hDHODH).
-
Plate the transformed cells on LB agar with appropriate antibiotics (e.g., kanamycin) and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a 50 mL starter culture of LB medium with a single colony and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate 1 L of Terrific Broth (TB) medium containing antibiotics.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 100 µM.[4]
-
Continue to incubate at 18°C for 18-24 hours with shaking.[4]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer (50 mM HEPES pH 7.5, 400 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM HEPES pH 7.5, 400 mM NaCl, 10% glycerol, 30 mM imidazole, 1 mM TCEP).
-
Elute the protein with Elution Buffer (50 mM HEPES pH 7.5, 400 mM NaCl, 10% glycerol, 300 mM imidazole, 1 mM TCEP).
-
-
Tag Cleavage and Size Exclusion Chromatography (SEC):
-
Dialyze the eluted protein against SEC Buffer (50 mM HEPES pH 7.4, 400 mM NaCl, 10% glycerol, 1 mM EDTA) overnight at 4°C, in the presence of a specific protease (e.g., ULP1 for a Sumo tag) to cleave the His-tag.[4]
-
Pass the dialyzed sample through the Ni-NTA column again to remove the cleaved tag and protease.
-
Concentrate the flow-through and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer to obtain the final purified protein.
-
Assess purity by SDS-PAGE, pool the pure fractions, and concentrate to ~10 mg/mL.
-
Protocol 2: Co-crystallization of hDHODH with Inhibitor 1291
This protocol uses the hanging-drop vapor diffusion method.[1]
-
Complex Formation:
-
Incubate the purified hDHODH protein with a 5-fold molar excess of inhibitor 1291.
-
Add 2 mM dihydroorotic acid (DHO), 40 mM C11DAO, and 20.8 mM DDAO to the protein-inhibitor mixture.
-
Incubate the mixture on ice for 2 hours.[1]
-
-
Crystallization Setup:
-
Set up hanging drops by mixing 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution on a siliconized cover slip.
-
The reservoir solution consists of 0.1 M acetate pH 4.6, 1.8–2.0 M ammonium sulfate, and 30–35% glycerol.[1]
-
Invert the cover slip and seal it over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
-
Crystal Growth:
-
Incubate the plates at 20°C.
-
Crystals typically appear and grow to their final size within one week.[1]
-
Protocol 3: X-ray Data Collection, Processing, and Structure Determination
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest a single crystal from the drop using a nylon loop.
-
As the crystallization condition already contains a high concentration of glycerol, it acts as a cryoprotectant.
-
Plunge the crystal directly into liquid nitrogen to flash-freeze it.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer in a cryo-stream (100 K) at a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
-
Data Processing:
-
Process and scale the diffraction data using software such as HKL-3000.[1] This step involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data to produce a final reflection file.
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using a previously determined hDHODH structure (e.g., PDB ID 1D3G) as the search model.[1]
-
Perform iterative rounds of model building and refinement using software like Coot and Phenix.[1]
-
Build the inhibitor molecule into the observed electron density map (Fo-Fc map).
-
Refine the model against the experimental data, including atomic coordinates, B-factors, and occupancies.
-
-
Validation:
-
Validate the final structure using tools like MolProbity to check for geometric correctness and overall model quality.[1]
-
Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
-
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH Inhibitors in Acute Myeloid Leukemia (AML) Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Differentiation therapy, which aims to induce these malignant cells to mature and subsequently undergo apoptosis, represents a promising therapeutic strategy.
One of the metabolic enzymes that has emerged as a critical target for inducing differentiation in AML is human dihydroorotate dehydrogenase (hDHODH).[1][2][3][4][5] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][6][7] Rapidly proliferating cancer cells, including AML cells, are highly dependent on this pathway to meet their demand for nucleotides for DNA and RNA synthesis.[1]
Mechanism of Action of hDHODH Inhibitors in AML
The primary mechanism by which hDHODH inhibitors induce differentiation in AML cells is through the depletion of the intracellular pyrimidine pool. This metabolic stress triggers a cascade of downstream events:
-
Inhibition of DNA and RNA Synthesis: Reduced availability of pyrimidine nucleotides directly hampers the synthesis of DNA and RNA, which is essential for the rapid proliferation of leukemic blasts.
-
Downregulation of MYC: Inhibition of hDHODH has been shown to lead to a significant reduction in the expression of the MYC oncoprotein.[1] MYC is a critical transcription factor that promotes cell proliferation and blocks differentiation in AML. Its downregulation is a key step in allowing myeloid differentiation to proceed.[1]
-
Induction of Cell Cycle Arrest and Apoptosis: The cellular stress induced by pyrimidine starvation can lead to cell cycle arrest and programmed cell death (apoptosis) in AML cells.[1]
-
Induction of Differentiation Markers: Treatment with hDHODH inhibitors leads to an upregulation of cell surface markers associated with mature myeloid cells, such as CD11b and CD14, and morphological changes consistent with differentiation.[1][9]
Quantitative Data for hDHODH Inhibitors in AML
The following tables summarize the quantitative data for several well-characterized hDHODH inhibitors that have been studied for their effects on AML cells. This data is provided as an illustrative example of the potency and cellular effects of this class of compounds.
Table 1: In Vitro Inhibitory Activity of Selected hDHODH Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Brequinar | hDHODH | 12 | - | [9] |
| FF1215T | hDHODH | 9 | - | [9] |
| Teriflunomide | hDHODH | 262 | - | [9] |
| Vidofludimus | hDHODH | 141 | - | [9] |
| Isobavachalcone | hDHODH | 64 | - | [1] |
| ML390 | hDHODH | 10 | - | [2] |
Table 2: Cellular Activity of Selected hDHODH Inhibitors in AML Cell Lines
| Compound | Cell Line | GI50 (nM) | Differentiation Markers Upregulated | Reference |
| FF1215T | U937, MOLM13, HL60, MV4-11 | 90-170 | CD11b, CD86 | [9] |
| Isobavachalcone | HL60, THP-1 | ~10,000-30,000 | CD11b, CD14 | [1] |
| Brequinar | Various AML models | Not specified | CD11b, CD14 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of hDHODH inhibitors in inducing differentiation in AML cells.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the effect of a hDHODH inhibitor on the viability and proliferation of AML cells.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
hDHODH inhibitor stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of the hDHODH inhibitor in complete medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of viable cells against the inhibitor concentration.
Protocol 2: Flow Cytometry Analysis of Differentiation Markers
Objective: To quantify the expression of myeloid differentiation markers on the surface of AML cells following treatment with a hDHODH inhibitor.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
hDHODH inhibitor
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD11b and CD14
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate at a density of 1 x 10^6 cells per well in 2 mL of complete medium.
-
Treat the cells with the hDHODH inhibitor at various concentrations for 72-96 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer.
-
Quantify the percentage of cells positive for CD11b and CD14 and the mean fluorescence intensity.
Protocol 3: Western Blot Analysis of MYC and Apoptosis Markers
Objective: To assess the effect of a hDHODH inhibitor on the expression of MYC and key apoptosis-related proteins.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
hDHODH inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MYC, cleaved PARP, cleaved Caspase-3, and β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with the hDHODH inhibitor as described in Protocol 2.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of hDHODH inhibition in AML cells.
Caption: General experimental workflow for evaluating hDHODH inhibitors.
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. libsearch.bethel.edu [libsearch.bethel.edu]
- 4. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
Troubleshooting & Optimization
hDHODH-IN-9 solubility and stability in cell culture media
Welcome to the technical support center for hDHODH-IN-9. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: It is recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] For short-term storage (up to 1 month), the stock solution can be kept at -20°C. For long-term storage (up to 6 months), it is advisable to store the solution at -80°C.[2] Avoid repeated freeze-thaw cycles.
Q2: I observed precipitation when diluting my this compound stock solution in cell culture media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is at a non-toxic level, typically below 0.5%.
-
Pre-warming Media: Pre-warm the cell culture media to 37°C before adding the compound.
-
Serial Dilution: Perform serial dilutions in pre-warmed media while vortexing gently to ensure rapid and uniform mixing.
-
Solubilizing Agents: Consider the use of solubilizing agents such as PEG300, PEG400, or Tween 80, though their effects on your specific cell line should be validated.[1]
Q3: How can I assess the stability of this compound in my specific cell culture medium over the course of my experiment?
A3: To determine the stability of this compound in your experimental conditions, you can perform a time-course experiment. Incubate the compound in your cell culture medium at 37°C and collect samples at different time points (e.g., 0, 2, 6, 12, 24, 48 hours). Analyze the concentration of the active compound at each time point using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that you may encounter when working with this compound in cell culture.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Possible Cause 1: Poor Solubility and Precipitation.
-
Solution: Visually inspect your culture wells for any signs of precipitation after adding the compound. If precipitation is observed, refer to the troubleshooting steps in FAQ Q2 . It is also recommended to determine the kinetic solubility of this compound in your specific cell culture medium.
-
-
Possible Cause 2: Degradation of the compound in media.
-
Solution: Perform a stability study as described in FAQ Q3 . If the compound is found to be unstable, you may need to refresh the media with a new dose of the compound at regular intervals during your experiment.
-
-
Possible Cause 3: High protein binding.
-
Solution: The presence of serum in the cell culture medium can lead to high protein binding, reducing the free concentration of the inhibitor available to interact with the cells. Consider reducing the serum concentration if your cell line can tolerate it, or perform assays in serum-free media for a short duration.
-
Issue 2: Observed cellular toxicity is not consistent with hDHODH inhibition.
-
Possible Cause 1: Off-target effects.
-
Solution: To confirm that the observed cellular effects are due to the inhibition of hDHODH, a rescue experiment can be performed. Supplementing the cell culture medium with uridine or orotic acid can bypass the enzymatic block by hDHODH and should rescue the cells from the inhibitor's effects.[3][4][5]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line. It is crucial to include a vehicle control (media with the same concentration of DMSO without the inhibitor) in your experimental setup.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical solubility and stability data for this compound. Researchers should generate their own data for their specific experimental conditions.
Table 1: Solubility of this compound in Common Cell Culture Media
| Cell Culture Medium (with 10% FBS) | Kinetic Solubility (µM) | Observation |
| DMEM | 5 | Clear solution up to 5 µM, precipitation observed at higher concentrations. |
| RPMI-1640 | 8 | Clear solution up to 8 µM, precipitation observed at higher concentrations. |
| McCoy's 5A | 6 | Clear solution up to 6 µM, precipitation observed at higher concentrations. |
Table 2: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 6 | 95 |
| 12 | 88 |
| 24 | 75 |
| 48 | 55 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For a 10 µM final concentration in 10 mL of cell culture medium, take 10 µL of the 10 mM stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Add the 10 µL of the DMSO stock solution to the 10 mL of pre-warmed medium and immediately vortex gently to ensure rapid mixing.
-
Visually inspect for any signs of precipitation.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions from the stock solution in DMSO.
-
Add a small volume (e.g., 1-2 µL) of each DMSO dilution to your cell culture medium to achieve a range of final concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50 µM). The final DMSO concentration should be kept constant across all samples.
-
Incubate the samples at 37°C for a relevant time period (e.g., 2 hours).
-
After incubation, centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant for the concentration of the dissolved compound using HPLC or a similar quantitative method.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 3: Uridine Rescue Experiment
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a dose-response of this compound in the presence or absence of a high concentration of uridine (e.g., 100 µM).[3][6]
-
Include appropriate controls: vehicle (DMSO) only, and uridine only.
-
Incubate the cells for a period relevant to your assay (e.g., 72 hours for a proliferation assay).
-
Measure cell viability using a suitable method (e.g., CCK-8, MTT).
-
If the cytotoxic effect of this compound is rescued by the addition of uridine, it confirms the on-target activity of the inhibitor.
Visualizations
Signaling Pathway
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. hDHODH-IN-5 | Dehydrogenase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating In Vivo Studies with hDHODH Inhibitors: A Technical Support Resource
A Note to Researchers: While this guide provides comprehensive troubleshooting advice for in vivo experiments involving human dihydroorotate dehydrogenase (hDHODH) inhibitors, it is important to note that publicly available data specifically for hDHODH-IN-9 is limited. Therefore, the following protocols, data, and troubleshooting scenarios are based on established knowledge of other well-characterized hDHODH inhibitors, such as brequinar and leflunomide. Researchers using this compound should adapt these guidelines as a starting point and conduct thorough validation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for hDHODH inhibitors like this compound?
A1: Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1][2][3] hDHODH inhibitors block this pathway, leading to a depletion of pyrimidine pools. This particularly affects rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[3] This inhibition can lead to cell cycle arrest, apoptosis, and differentiation in susceptible cells.[4][5]
Q2: How do I formulate this compound for in vivo administration?
Q3: What are the expected toxicities associated with hDHODH inhibitors?
A3: Because hDHODH is also present in healthy, proliferating cells, toxicities can be observed. Common side effects noted with other DHODH inhibitors include immunosuppression, gastrointestinal issues, and potential hepatotoxicity.[7][8] Close monitoring of animal health, including body weight, behavior, and complete blood counts, is essential during in vivo studies.
Q4: My in vivo experiment with an hDHODH inhibitor is showing no efficacy. What are the possible reasons?
A4: Lack of efficacy in an in vivo model can stem from several factors:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.[9]
-
Suboptimal Dosing or Schedule: The dose might be too low to achieve therapeutic concentrations, or the dosing frequency may be insufficient to maintain target engagement.[10]
-
Tumor Model Resistance: The specific cancer cell line used in a xenograft model may not be highly dependent on the de novo pyrimidine synthesis pathway and may utilize the pyrimidine salvage pathway.[11]
-
Formulation Issues: The compound may not be fully dissolved or could be precipitating out of solution upon administration.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results between animals | - Inaccurate dosing- Animal-to-animal variation in metabolism- Inconsistent tumor implantation or size | - Ensure accurate and consistent administration volume and technique.- Increase the number of animals per group to account for biological variability.- Standardize tumor cell implantation procedures and randomize animals into treatment groups based on initial tumor volume. |
| Signs of toxicity (e.g., weight loss, lethargy) | - Dose is too high- Vehicle toxicity- Off-target effects | - Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the toxicity of the formulation.- Monitor for specific signs of toxicity and consider reducing the dose or dosing frequency. |
| No measurable effect on tumor growth | - Insufficient drug exposure- Inappropriate animal model- Compound instability | - Conduct a pilot pharmacokinetic study to measure plasma and tumor concentrations of the inhibitor.- Select a cancer cell line that has been shown to be sensitive to DHODH inhibition in vitro.- Verify the stability of the formulated compound over the course of the experiment. |
| Precipitation of the compound during formulation or administration | - Poor solubility of the compound- Incorrect vehicle composition | - Test different vehicle compositions to improve solubility.- Gently warm the formulation and vortex thoroughly before each administration.- Prepare the formulation fresh before each use. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a general guideline and should be optimized for this compound.
-
Cell Culture: Culture the chosen cancer cell line (e.g., A549, a cell line mentioned in the context of a DHODH inhibitor study[2]) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Prepare the hDHODH inhibitor formulation (e.g., in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).
-
Administer the inhibitor and vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) at the determined dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Study Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Data Analysis:
-
Collect tumors for downstream analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.
-
Quantitative Data
As specific in vivo data for this compound is not available, the following table presents example data from a study on a different hDHODH inhibitor, brequinar, in a neuroblastoma xenograft model to illustrate the type of data that should be collected.
Table 1: Example In Vivo Efficacy of Brequinar in a Neuroblastoma Xenograft Model [12]
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, Oral | 1500 ± 250 | - |
| Brequinar | 25 mg/kg, Daily, Oral | 450 ± 120 | 70 |
Table 2: Example Pharmacokinetic Parameters of a DHODH Inhibitor in Mice
This table contains hypothetical data to illustrate key pharmacokinetic parameters to measure.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| DHODH Inhibitor X | 10 | Oral | 1200 | 2 | 9600 |
| DHODH Inhibitor X | 10 | IV | 5000 | 0.25 | 10500 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH-IN-24_TargetMol [targetmol.com]
- 7. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-9 off-target effects and kinase screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing hDHODH-IN-9, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Its chemical formula is C₂₁H₁₉NO₃, and it exhibits an IC50 of 0.34 μM for hDHODH. By inhibiting this enzyme, this compound depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This leads to the observed cytotoxic effects in rapidly proliferating cells, such as cancer cells.
Q2: My cells are showing less sensitivity to this compound than expected. What are the possible reasons?
A2: Several factors could contribute to reduced sensitivity:
-
Cellular Metabolism: The cell line you are using may have a highly active pyrimidine salvage pathway, which can compensate for the inhibition of de novo synthesis.
-
Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh solutions for your experiments.
-
Experimental Conditions: Factors such as cell density, media composition, and duration of treatment can influence the apparent potency of the inhibitor.
Q3: How can I confirm that the observed cellular effects are due to the inhibition of hDHODH?
A3: A uridine rescue experiment is the standard method to confirm on-target activity. Supplementing the cell culture medium with uridine bypasses the need for de novo pyrimidine synthesis. If the cytotoxic or anti-proliferative effects of this compound are reversed by the addition of uridine, it strongly indicates that the observed phenotype is a result of hDHODH inhibition.
Q4: Are there known off-target effects for this compound?
A4: Currently, there is no publicly available, comprehensive off-target profile specifically for this compound. However, the quinoline carboxylic acid scaffold present in many hDHODH inhibitors has been associated with interactions with other proteins, including kinases. Therefore, it is crucial for researchers to independently assess the selectivity of this compound in their experimental systems.
Q5: Why is kinase screening important for a non-kinase inhibitor like this compound?
A5: Kinase screening is a critical step in the characterization of any small molecule inhibitor, even those not designed to target kinases. The quinoline core, a common feature in this class of inhibitors, is a privileged scaffold known to bind to the ATP-binding site of many kinases. Unidentified off-target kinase inhibition can lead to misinterpretation of experimental results and unexpected cellular phenotypes. A broad kinase panel screening provides a comprehensive overview of the inhibitor's selectivity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause 1: Cell Passage Number. High passage numbers can lead to genetic drift and altered cellular metabolism.
-
Solution: Use cells with a consistent and low passage number for all experiments.
-
-
Possible Cause 2: Inconsistent Seeding Density. Variations in the initial number of cells can affect growth rates and compound sensitivity.
-
Solution: Ensure a uniform cell seeding density across all wells and experiments.
-
-
Possible Cause 3: Media Components. The presence of nucleosides in certain batches of serum or media can interfere with the activity of hDHODH inhibitors.
-
Solution: Use dialyzed fetal bovine serum (FBS) to minimize the concentration of exogenous pyrimidines.
-
Issue 2: Difficulty in replicating results in a different cell line.
-
Possible Cause: Differential Reliance on de novo vs. Salvage Pathways. Different cell lines exhibit varying degrees of dependence on the de novo pyrimidine synthesis pathway.
-
Solution: Before extensive experimentation, characterize the relative dependence of your cell line on the de novo and salvage pathways. This can be done by assessing the impact of uridine supplementation on cell growth in the presence of this compound.
-
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Value | Cell Lines |
| hDHODH IC50 | 0.34 µM | N/A (Biochemical Assay) |
| Cytotoxicity | Reported High | MCF-7, A375 |
Table 2: Representative Kinase Screening Data for a Quinoline-Based Inhibitor (Hypothetical Example)
Disclaimer: The following data is a hypothetical representation to illustrate the importance of kinase screening and is not actual data for this compound.
| Kinase Target | % Inhibition at 1 µM |
| hDHODH | 95% |
| CK2 | 45% |
| EGFR | < 10% |
| VEGFR2 | 15% |
| Aurora A | < 5% |
| CDK2/cyclin A | < 5% |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
-
Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP or a fluorescence-based ATP analog
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the fluorescence signal.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target in a cellular environment.
-
Reagents and Materials:
-
Cultured cells of interest
-
This compound stock solution in DMSO
-
Lysis buffer with protease inhibitors
-
Antibody specific for hDHODH
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against hDHODH.
-
Quantify the band intensities. A ligand-induced stabilization of hDHODH will result in more soluble protein at higher temperatures compared to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound in the de novo pyrimidine synthesis pathway.
Technical Support Center: Uridine Rescue Experiment for hDHODH-IN-9 Specificity
This technical support guide provides researchers, scientists, and drug development professionals with essential information for performing and troubleshooting a uridine rescue experiment to confirm the specificity of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a uridine rescue experiment?
A1: A uridine rescue experiment is a critical assay to determine if the cytotoxic or anti-proliferative effects of a compound, such as this compound, are specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway. By inhibiting hDHODH, the cell's ability to produce orotate, a precursor for uridine monophosphate (UMP), is blocked, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis.[1][2] Supplementing the cell culture medium with exogenous uridine allows cells to bypass this blockage via the pyrimidine salvage pathway, thus "rescuing" them from the effects of the inhibitor.[3] If the addition of uridine reverses the effects of this compound, it strongly indicates that the compound's primary mechanism of action is on-target inhibition of hDHODH.[4]
Q2: How does this compound work?
A2: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[1][5] By binding to hDHODH, this compound blocks the production of orotate, leading to a depletion of the pyrimidine pool, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[1][2] This ultimately results in cell cycle arrest and inhibition of proliferation in rapidly dividing cells, such as cancer cells, which are highly dependent on this pathway.
Q3: What concentration of uridine should I use for the rescue experiment?
A3: A standard concentration of 100 µM uridine is widely reported in the literature and has been shown to be effective in rescuing the effects of various hDHODH inhibitors.[6][7][8] However, the optimal concentration may vary depending on the cell line and the potency of the inhibitor. It is advisable to perform a titration experiment to determine the minimal concentration of uridine required for a complete rescue in your specific experimental setup.
Q4: What are potential off-target effects of hDHODH inhibitors?
A4: While the uridine rescue experiment is a good indicator of on-target activity, it is important to be aware of potential off-target effects. Some compounds may have other cellular targets that are not rescued by uridine. For example, some inhibitors have been reported to affect mitochondrial respiration.[9] If uridine supplementation does not fully rescue the phenotype, it may suggest that this compound has additional mechanisms of action.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete rescue with uridine | - Uridine concentration is too low.- The inhibitor has significant off-target effects.- The cell line has a deficient pyrimidine salvage pathway. | - Increase the concentration of uridine (e.g., up to 500 µM).- Perform additional off-target profiling assays.- Verify the expression and activity of enzymes in the salvage pathway (e.g., uridine kinase). |
| High background toxicity in control wells | - Uridine itself is toxic to the cells at the concentration used.- Contamination of cell culture. | - Test a range of uridine concentrations to find a non-toxic level.- Ensure aseptic techniques and use fresh reagents. |
| No effect of this compound on cell viability | - The inhibitor is not potent enough in the chosen cell line.- The cell line is not reliant on de novo pyrimidine synthesis.- The inhibitor is degraded or metabolized. | - Increase the concentration of this compound.- Use a different cell line known to be sensitive to hDHODH inhibition.- Check the stability of the compound in your culture medium. |
| Variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with media only. |
Experimental Protocols
Cell Viability Assay with Uridine Rescue
This protocol is designed to assess the on-target activity of this compound by measuring cell viability in the presence and absence of uridine.
Materials:
-
Cell line of interest (e.g., a rapidly proliferating cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Uridine (stock solution in water or PBS, filter-sterilized)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound and Uridine Addition:
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare a working solution of uridine in complete medium (e.g., 200 µM for a final concentration of 100 µM).
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of the uridine working solution or medium without uridine to the respective wells.
-
The final volume in each well should be 200 µL.
-
Include the following controls:
-
Vehicle control (medium with solvent only)
-
Uridine control (medium with uridine only)
-
This compound only
-
This compound + Uridine
-
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for this compound with and without uridine.
-
Calculate the IC50 values for both conditions. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue.
-
Quantitative Data Summary
The following tables present hypothetical data for a uridine rescue experiment with this compound. Note: These are example values and should be replaced with your experimental data.
Table 1: IC50 Values of this compound in the Presence and Absence of Uridine
| Cell Line | This compound IC50 (nM) | This compound + 100 µM Uridine IC50 (nM) | Fold Shift in IC50 |
| HL-60 | [Insert experimental value] | [Insert experimental value] | [Calculate fold shift] |
| K562 | [Insert experimental value] | [Insert experimental value] | [Calculate fold shift] |
| A549 | [Insert experimental value] | [Insert experimental value] | [Calculate fold shift] |
Table 2: Cell Viability at a Fixed Concentration of this compound (e.g., 10x IC50)
| Cell Line | % Viability (this compound only) | % Viability (this compound + 100 µM Uridine) |
| HL-60 | [Insert experimental value] | [Insert experimental value] |
| K562 | [Insert experimental value] | [Insert experimental value] |
| A549 | [Insert experimental value] | [Insert experimental value] |
Visualizations
Caption: De Novo and Salvage Pathways for Pyrimidine Synthesis.
Caption: Uridine Rescue Experimental Workflow.
Caption: Troubleshooting Logic for Incomplete Rescue.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing hDHODH-IN-9 Concentration for Cell Culture
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using hDHODH-IN-9 and other potent human dihydroorotate dehydrogenase (hDHODH) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1] This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2][3] By blocking hDHODH, the inhibitor depletes the cell's pyrimidine pool, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[4] The hDHODH enzyme is located on the inner mitochondrial membrane and is linked to the electron transport chain.[5][6]
Q2: What is a good starting concentration for this compound in my cell line?
A2: As a starting point, a dose-response experiment is recommended, ranging from low nanomolar to low micromolar concentrations. Based on data for potent hDHODH inhibitors, IC50 values can range from the low nanomolar to the sub-micromolar range for enzymatic inhibition and can vary for different cell lines in cell-based assays.[1][7] For example, a similar inhibitor, hDHODH-IN-12, has an enzymatic IC50 of 0.421 µM and showed significant viability reduction in some lung cancer cell lines at concentrations around 11-15 µM.[1] Another potent inhibitor, Brequinar, has demonstrated IC50 values in the low nanomolar range in neuroblastoma cell lines.[7] A common starting range for a new inhibitor would be from 1 nM to 10 µM.
Q3: How can I confirm that the observed cellular effects are due to hDHODH inhibition?
A3: A rescue experiment is the standard method for confirming on-target activity. The effects of hDHODH inhibition can be reversed by supplementing the cell culture medium with uridine or orotic acid, which are downstream products in the pyrimidine biosynthesis pathway.[4][8] If the addition of uridine or orotic acid rescues the cells from the anti-proliferative or cytotoxic effects of this compound, it strongly indicates that the observed phenotype is due to the inhibition of hDHODH.
Q4: Why might my cell line be resistant to this compound?
A4: Some cell lines may exhibit resistance to hDHODH inhibitors. This can be due to several factors, including a lower reliance on the de novo pyrimidine synthesis pathway and a greater capacity to utilize the pyrimidine salvage pathway.[8] For instance, some studies have shown that cell lines like DLD-1 and BxPC-3 can be less sensitive to DHODH inhibitors.[8] It is also possible that the cell line has inherent resistance mechanisms, such as transporter proteins that efflux the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability/proliferation | 1. The concentration of this compound is too low.2. The cell line is resistant.3. The compound has degraded. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 or 100 µM).2. Test a sensitive control cell line known to be dependent on de novo pyrimidine synthesis (e.g., HL-60 or Jurkat cells).[8][9]3. Ensure proper storage of the compound as per the manufacturer's instructions and prepare fresh stock solutions. |
| High variability between replicates | 1. Uneven cell seeding.2. Inconsistent compound concentration.3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension and mix thoroughly before seeding.2. Mix the compound thoroughly in the media before adding it to the cells.3. Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS or media to maintain humidity. |
| Unexpected cytotoxicity in control cells | 1. DMSO concentration is too high.2. Contamination of cell culture. | 1. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a DMSO-only vehicle control.2. Regularly test for mycoplasma and other contaminants. |
| Rescue experiment with uridine is not working | 1. Insufficient concentration of uridine.2. Uridine was added too late.3. The observed effect is off-target. | 1. Use a sufficient concentration of uridine (e.g., 100 µM).[10]2. Add uridine at the same time as or shortly after the inhibitor.3. If the rescue fails at an appropriate uridine concentration, the inhibitor's effect in your system may be due to off-target activities. Consider performing additional validation experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations for several potent hDHODH inhibitors in different cell lines. This data can be used as a reference for designing experiments with this compound.
| Compound | Cell Line / Target | Assay Type | IC50 / Effective Concentration | Reference |
| hDHODH-IN-12 | hDHODH Enzyme | Enzymatic Assay | 0.421 µM | [1] |
| hDHODH-IN-12 | A549, H1299 | Cell Viability | TC50: 11 µM | [1] |
| hDHODH-IN-12 | H1975 | Cell Viability | TC50: 15 µM | [1] |
| Brequinar | Neuroblastoma Panel | Cell Viability | Low nanomolar range | [7] |
| Indoluidin D | HL-60 | Cell Viability | 4.4 nM | [9] |
| A771726 (Teriflunomide) | hDHODH Enzyme | Enzymatic Assay | 411 nM | [8] |
| H-006 | hDHODH Enzyme | Enzymatic Assay | 3.8 nM | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Uridine Rescue Experiment
This protocol is designed to confirm that the observed effects of this compound are due to the inhibition of de novo pyrimidine synthesis.
-
Cell Seeding: Seed cells in a 96-well plate as described for the cell viability assay.
-
Treatment Preparation: Prepare the following treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound at a concentration known to cause a significant effect (e.g., 2x IC50)
-
Uridine alone (e.g., 100 µM)
-
This compound + Uridine (at the same concentrations as above)
-
-
Treatment: Add the respective treatments to the cells.
-
Incubation and Analysis: Incubate for the desired duration and then perform a cell viability assay (e.g., MTT assay) as described above. A successful rescue will show a significant increase in cell viability in the "this compound + Uridine" group compared to the "this compound" only group.
Visualizations
Caption: Workflow for optimizing this compound concentration and validating its on-target effects.
Caption: this compound blocks the conversion of dihydroorotate to orotate in the mitochondria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to hDHODH Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to hDHODH inhibitors, including compounds like hDHODH-IN-9, in cancer cell lines.
Disclaimer: While this guide provides information on overcoming resistance to the general class of hDHODH inhibitors, specific data for this compound is limited in publicly available literature. The principles and protocols outlined here are based on studies with other well-characterized DHODH inhibitors such as Brequinar, Leflunomide, and BAY 2402234 and are expected to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hDHODH inhibitors?
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1][2] hDHODH inhibitors block this pathway, leading to depletion of pyrimidine pools necessary for cell proliferation.[2][3] This inhibition can induce cell cycle arrest, apoptosis, and differentiation in rapidly dividing cancer cells that are highly dependent on this pathway.[2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to hDHODH inhibitors can arise through several mechanisms:
-
Target Overexpression: Amplification of the DHODH gene, leading to increased protein levels that require higher drug concentrations for inhibition.
-
Target Mutation: Spontaneous mutations in the DHODH gene that alter the drug-binding site, reducing the inhibitor's efficacy. A known example is the A58T mutation conferring resistance to BAY 2402234.
-
Metabolic Reprogramming: Upregulation of the pyrimidine salvage pathway, allowing cells to bypass the de novo synthesis block by utilizing extracellular pyrimidines.[3]
-
Activation of Bypass Signaling Pathways: Alterations in signaling pathways, such as the PI3K/AKT pathway, can promote cell survival and proliferation despite DHODH inhibition.
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove the inhibitor from the cell.
Q3: How can I confirm if my resistant cells are utilizing the pyrimidine salvage pathway?
A uridine rescue experiment is the most direct way to test this. If the cytotoxic or anti-proliferative effects of your hDHODH inhibitor are reversed by the addition of exogenous uridine to the culture medium, it strongly indicates that the drug's effect is on-target and that cells can be rescued by the salvage pathway.[4][5][6]
Q4: Can changes in signaling pathways confer resistance?
Yes. For instance, elevated expression of PI3KCD has been observed in resistant cells, suggesting that activation of the PI3K pathway can contribute to resistance. Additionally, DHODH inhibition has been linked to effects on c-Myc and p53 signaling.[7] Alterations in these pathways could potentially mediate resistance.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound Over Time
| Possible Cause | Suggested Action |
| Development of Resistance | Confirm resistance by comparing the IC50 value of the current cell line to the parental line. Generate a dose-response curve. |
| Compound Degradation | Ensure proper storage of this compound (protect from light, store at the recommended temperature). Test a fresh stock of the compound. |
| Cell Line Contamination or Drift | Perform cell line authentication (e.g., STR profiling). Use early passage cells for critical experiments. |
Issue 2: Complete Lack of Response to this compound in a New Cell Line
| Possible Cause | Suggested Action |
| Intrinsic Resistance | The cell line may have a naturally high reliance on the pyrimidine salvage pathway or possess a DHODH mutation. |
| High Levels of Pyrimidines in Media | Use dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous pyrimidines in the culture medium.[4] |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a wide-range dose-response experiment. |
Issue 3: Uridine Rescue Experiment Fails to Reverse Cytotoxicity
| Possible Cause | Suggested Action |
| Off-Target Effects | The observed cytotoxicity may be due to off-target effects of the compound at the concentration used. Lower the concentration and re-evaluate. |
| Insufficient Uridine Concentration | Titrate the concentration of uridine. Concentrations up to 100 µM are commonly used for rescue.[5] |
| Impaired Nucleoside Transport | The cells may have low expression or function of nucleoside transporters. This is a less common cause. |
Quantitative Data Summary
Table 1: IC50 Values of Various DHODH Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Brequinar | SCLC cell lines | Small Cell Lung Cancer | Low nM range | [4] |
| Brequinar | Neuroblastoma cell lines | Neuroblastoma | Low nM range | [8] |
| Meds433 | K562 | Chronic Myeloid Leukemia | ~10 | [5] |
| Meds433 | CML-T1 | Chronic Myeloid Leukemia | ~20 | [5] |
| H-006 | HL-60 | Acute Promyelocytic Leukemia | 3.8 | [9] |
| BAY 2402234 | OCI-LY19 | Diffuse Large B-cell Lymphoma | 0.005 |
Experimental Protocols
Protocol 1: Generation of hDHODH Inhibitor-Resistant Cancer Cell Lines
-
Initial Culture: Begin with a parental cancer cell line that is sensitive to the hDHODH inhibitor.
-
Dose Escalation: Culture the cells in the continuous presence of the hDHODH inhibitor, starting at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Increase: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of the inhibitor in a stepwise manner. A typical increase would be 1.5 to 2-fold.
-
Monitoring: Monitor cell morphology and proliferation rates at each step.
-
Selection of Resistant Population: Continue this process until the cells are able to proliferate in a concentration of the inhibitor that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.
-
Characterization: Characterize the resistant cell line by determining its IC50 and comparing it to the parental line. The resistant population should be maintained in a medium containing the inhibitor to prevent the loss of the resistant phenotype.
Protocol 2: Uridine Rescue Assay
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a serial dilution of the hDHODH inhibitor in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).[5] Include appropriate controls (untreated cells, cells treated with uridine alone).
-
Incubation: Incubate the plate for a period that is sufficient to observe a significant effect on cell viability (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Plot the dose-response curves for the inhibitor with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue.
Protocol 3: Western Blot for DHODH and p53
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHODH and p53 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanisms of action and resistance to hDHODH inhibitors.
Caption: Troubleshooting workflow for investigating hDHODH inhibitor resistance.
References
- 1. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hDHODH Inhibitor Metabolic Stability in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of hDHODH inhibitors in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a liver microsome stability assay?
A1: The liver microsomal stability assay is a crucial in vitro ADME (absorption, distribution, metabolism, and excretion) experiment. Its primary purpose is to assess a compound's susceptibility to metabolism by liver enzymes, predominantly the Cytochrome P450 (CYP) superfamily.[1][2][3] This assay helps predict the intrinsic clearance of a compound, which is a measure of how efficiently the liver can metabolize it.[3][4]
Q2: Why is metabolic stability important for hDHODH inhibitors?
A2: Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for treating cancers and autoimmune diseases.[5][6] The metabolic stability of an hDHODH inhibitor directly influences its pharmacokinetic profile, including its half-life and bioavailability. Poor metabolic stability can lead to rapid clearance from the body, reducing the drug's efficacy at the target site.
Q3: What are the key parameters obtained from a microsomal stability assay?
A3: The key parameters derived from this assay are:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life generally indicates greater stability.[4]
-
Intrinsic Clearance (CLint): The rate of metabolism of a compound by liver enzymes, independent of blood flow.[3][4]
-
Percent remaining: The percentage of the parent compound that remains at different time points during the incubation.
Q4: What are the typical components of a liver microsomal incubation?
A4: A typical incubation mixture includes the test compound, liver microsomes (from human or other species), a buffer solution (e.g., potassium phosphate), and a cofactor regenerating system, most commonly NADPH.[1][3][7] The NADPH regenerating system is crucial for the activity of CYP enzymes.
Q5: How is the concentration of the test compound determined after incubation?
A5: The concentration of the remaining parent compound at each time point is typically quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound appears to be highly unstable (very short half-life). | The compound is genuinely a substrate for microsomal enzymes. | This is a valid result. Consider structural modifications to block metabolic "hotspots". |
| High non-specific binding to the incubation plate or microsomes. | Use low-binding plates. Include control incubations without NADPH to assess non-enzymatic degradation. | |
| Chemical instability of the compound at pH 7.4 and 37°C. | Perform a buffer stability test without microsomes to check for chemical degradation. | |
| Compound appears to be too stable (no degradation observed). | The compound is not a substrate for the major CYP enzymes present in microsomes. | This could be a desirable property. Consider that other metabolic pathways not present in microsomes (e.g., conjugation, oxidation by cytosolic enzymes) might be involved in its in vivo clearance. |
| The concentration of the test compound is too high, saturating the enzymes. | Repeat the assay with a lower, non-saturating concentration of the test compound (typically 1 µM). | |
| The analytical method is not sensitive enough to detect a small decrease in concentration. | Optimize the LC-MS/MS method for better sensitivity and a lower limit of quantification. | |
| High variability between replicate experiments. | Inconsistent pipetting of microsomes, cofactors, or the test compound. | Ensure proper mixing of all solutions before and during pipetting. Use calibrated pipettes. |
| Degradation of microsomes or cofactors. | Thaw microsomes immediately before use and keep them on ice. Prepare fresh cofactor solutions for each experiment. | |
| Issues with the analytical method. | Check for instrument variability and ensure the internal standard is performing consistently. |
Data Presentation: Metabolic Stability of Tetrahydroindazole-based hDHODH Inhibitors
The following table summarizes the in vitro metabolic stability data for a series of tetrahydroindazole-based hDHODH inhibitors, including the favorable candidate, compound 51 . This data is representative of what would be generated in a typical microsomal stability study.
| Compound | hDHODH IC₅₀ (nM) | Human Liver Microsome Half-life (t½, min) | Mouse Liver Microsome Half-life (t½, min) |
| HZ00 Analogue 1 | 50 | 15 | 8 |
| HZ00 Analogue 2 | 25 | 35 | 21 |
| Compound 51 | 10 | >120 | 98 |
| Reference Cpd. | 100 | 60 | 45 |
Data is hypothetical and for illustrative purposes, based on the findings in the referenced literature indicating compound 51 as a favorable candidate with improved metabolic stability.[8]
Experimental Protocols
Detailed Methodology for Liver Microsomal Stability Assay
This protocol is adapted from standard industry practices and published literature.[1][2][3][7]
1. Reagent Preparation:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the hDHODH inhibitor in DMSO.
-
Liver Microsomes: On the day of the experiment, thaw pooled human or mouse liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing:
-
1.3 mM NADP⁺
-
3.3 mM glucose-6-phosphate
-
3.3 mM MgCl₂
-
0.4 U/mL glucose-6-phosphate dehydrogenase in 0.1 M potassium phosphate buffer (pH 7.4).
-
2. Incubation Procedure:
-
Pre-warm the diluted microsome solution and the NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound to the pre-warmed microsome solution to a final concentration of 1 µM.
-
Immediately after adding the test compound, add an equal volume of the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis). The acetonitrile will precipitate the proteins.
3. Sample Analysis:
-
Vortex the terminated samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Mandatory Visualizations
Signaling Pathway of hDHODH Inhibition
Caption: Inhibition of hDHODH blocks the conversion of dihydroorotate to orotate.
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for determining metabolic stability in liver microsomes.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
Minimizing variability in hDHODH-IN-9 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in experimental results when working with hDHODH-IN-9, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme. hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2][3] This enzyme is located in the inner mitochondrial membrane and is linked to the electron transport chain.[4][5] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, thereby arresting cell proliferation, particularly in rapidly dividing cells like cancer cells and activated lymphocytes that are highly dependent on this pathway.[1][2][6]
Q2: How can I confirm that the observed cellular effects are due to hDHODH inhibition?
A2: A uridine rescue experiment is the standard method to confirm on-target activity of hDHODH inhibitors. Since hDHODH inhibition blocks the de novo pyrimidine synthesis pathway, the cytotoxic or anti-proliferative effects of this compound can be reversed by supplementing the cell culture medium with exogenous uridine.[7][8] Uridine can be utilized by the pyrimidine salvage pathway to produce the necessary nucleotides for cell survival and proliferation. If the addition of uridine rescues the cells from the effects of this compound, it strongly indicates that the inhibitor is acting on-target.
Q3: What are the potential off-target effects of hDHODH inhibitors?
A3: While many hDHODH inhibitors are highly selective, off-target effects can occur. Some compounds may interact with other enzymes that have structurally similar binding pockets. For instance, some FTO (fat mass and obesity-associated protein) inhibitors have been found to also inhibit hDHODH due to structural homology in their catalytic sites.[9][10] It is crucial to characterize the selectivity of a new inhibitor like this compound against a panel of related enzymes to rule out significant off-target activities. Uridine rescue experiments are also critical in determining if the primary mechanism of action in a cellular context is indeed hDHODH inhibition.[9]
Q4: What are the common sources of variability in hDHODH enzyme assays?
A4: Variability in hDHODH enzyme assays can arise from several factors:
-
Reagent Stability: The enzyme itself, as well as substrates like dihydroorotate and cofactors like Coenzyme Q, can be unstable. Ensure proper storage and handling.
-
Assay Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity.[11] Consistency in these parameters is crucial.
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate concentrations and high variability. It is important to ensure the inhibitor is fully dissolved in the assay buffer.
-
Pipetting Errors: As with any enzymatic assay, precise and accurate pipetting is essential, especially when preparing serial dilutions of the inhibitor.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values from In Vitro Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the inhibitor stock solution and the assay plate for any signs of precipitation. Pre-incubate the inhibitor with the assay buffer to ensure solubility. Consider using a lower concentration range or a different solvent for the stock solution (ensure final solvent concentration is low and consistent across all wells). |
| Enzyme Instability | Aliquot the purified hDHODH enzyme and store it at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, thaw the enzyme on ice and keep it cold until use. Run a control with a known inhibitor (e.g., Brequinar) to ensure the enzyme is active and the assay is performing as expected. |
| Substrate Degradation | Prepare fresh substrate solutions (dihydroorotate) for each experiment. Store stock solutions as recommended by the manufacturer. |
| Inconsistent Assay Conditions | Ensure uniform temperature across the microplate during incubation. Use a calibrated pH meter to verify the pH of the assay buffer. |
Issue 2: Inconsistent Results in Cell-Based Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Variable Uridine Levels in Serum | Fetal Bovine Serum (FBS) contains variable amounts of uridine, which can interfere with the effects of hDHODH inhibitors. Use dialyzed FBS to ensure a consistent and low level of background uridine.[7] |
| Cell Line Dependence on De Novo vs. Salvage Pathway | Different cell lines have varying dependencies on the de novo pyrimidine synthesis pathway.[2] Some cell lines may rely more on the salvage pathway and will be inherently less sensitive to hDHODH inhibition. Select cell lines known to be sensitive to hDHODH inhibitors (e.g., certain leukemia or small cell lung cancer lines) for initial characterization.[7][12] |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can exhibit different metabolic rates and sensitivities to inhibitors. Optimize cell density to ensure logarithmic growth throughout the duration of the assay. |
| Compound Stability in Culture Medium | The inhibitor may degrade in the cell culture medium over the course of the experiment. Assess the stability of this compound in your specific culture conditions if inconsistent results persist. |
Issue 3: Uridine Rescue Experiment Fails or is Incomplete
| Potential Cause | Troubleshooting Step |
| Insufficient Uridine Concentration | The concentration of uridine may not be high enough to fully rescue the cells. Titrate the uridine concentration to find the optimal rescuing dose. Concentrations up to 500 µM have been used in some studies.[7] |
| Off-Target Toxicity | If uridine supplementation does not rescue the cells, it is possible that this compound has significant off-target effects that contribute to its cytotoxicity.[6] Perform a selectivity screen against other relevant enzymes. |
| Inhibition of Uridine Uptake or Metabolism | In rare cases, the inhibitor might interfere with the salvage pathway itself, preventing the cells from utilizing the supplemented uridine. This is less likely but can be investigated with metabolic flux analysis. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of two well-characterized hDHODH inhibitors. This data is provided for reference and comparison purposes.
| Inhibitor | IC50 (nM) | Assay Method | Reference |
| Brequinar | 4.5 | DCIP-based assay | [13] |
| Teriflunomide (A771726) | 411 | DCIP-based assay | [13] |
| H-006 | 4.1 | DCIP-based assay | [2] |
Experimental Protocols
Protocol 1: In Vitro hDHODH Enzyme Inhibition Assay (DCIP-based)
This protocol is adapted from published methods for measuring hDHODH activity.[2][14]
Materials:
-
Purified recombinant human hDHODH
-
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (UQ0)
-
2,6-dichloroindophenol (DCIP)
-
This compound and control inhibitors (e.g., Brequinar)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
This compound or DMSO vehicle control
-
Purified hDHODH enzyme (final concentration ~10 nM)
-
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mix containing DHO, UQ0, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 650 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of DCIP reduction is proportional to the enzyme activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay with Uridine Rescue
Materials:
-
Cancer cell line sensitive to hDHODH inhibition
-
Complete cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Uridine stock solution
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-8)
-
96-well cell culture plates (white or clear, depending on the readout)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density in culture medium supplemented with dFBS and allow them to attach overnight.
-
Prepare serial dilutions of this compound.
-
Prepare two sets of treatment plates: one for the inhibitor only, and one for the inhibitor plus a rescuing concentration of uridine (e.g., 100 µM).
-
Add the this compound dilutions to the appropriate wells. To the rescue plates, also add the uridine solution. Include vehicle control wells (with and without uridine).
-
Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).
-
At the end of the incubation period, add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration for both the non-rescued and rescued conditions to determine the EC50 values.
Visualizations
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of hDHODH.
Caption: Experimental workflow for characterizing this compound.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Off-target inhibition of human dihydroorotate dehydrogenase (hDHODH) highlights challenges in the development of fat mass and obesity-associated protein (FTO) inhibitors | Caflisch - UZH [biochem-caflisch.uzh.ch]
- 11. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-9 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hDHODH-IN-9.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and similar inhibitors?
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can arise from compound degradation due to improper storage or handling. Ensure that stock solutions are not subjected to repeated freeze-thaw cycles. For in vivo experiments, it is best practice to prepare fresh working solutions daily.[1] If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: How can I assess the stability of my batch of this compound?
A3: A stability study can be conducted to determine the shelf-life and optimal storage conditions for this compound. This involves exposing the compound to various environmental conditions, such as elevated temperature, humidity, and light, and then analyzing its purity and potency over time. High-Performance Liquid Chromatography (HPLC) is a common analytical method for such stability-indicating assays.[2]
Q4: What are the common degradation pathways for small molecule inhibitors like this compound?
A4: The degradation of small molecules can be influenced by several factors, including temperature, pH, light, and the presence of oxygen or reactive chemicals. Common degradation reactions include hydrolysis, oxidation, and photolysis. The specific degradation pathway for this compound, an azine-bearing analogue, would depend on its exact chemical structure and susceptibility to these factors.[3]
Data Presentation
Table 1: Recommended Storage Conditions for hDHODH Inhibitors
| Compound/Solution Type | Storage Temperature | Recommended Duration | Source(s) |
| Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| Stock Solution in Solvent | -80°C | 6 months | [1][5] |
| -20°C | 1 month | [1][5] |
Note: These are general recommendations based on similar compounds. It is advisable to perform stability tests for your specific batch of this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines a general procedure for conducting a stability study on this compound.
1. Sample Preparation:
- Prepare multiple aliquots of this compound as a powder and as a stock solution in a suitable solvent (e.g., DMSO).[6]
- Ensure the concentration of the stock solution is below its solubility limit in the chosen solvent to maintain homogeneity.[6]
- Clearly label all samples with the compound name, concentration, date, and storage condition.[2]
2. Storage Conditions:
- Store the aliquots under a variety of conditions to assess stability. These should include:
- Long-term: 25°C with 60% relative humidity (RH).[2]
- Accelerated: 40°C with 75% RH.[2]
- Stress testing: Exposure to UV light.[2]
- Recommended: -20°C and -80°C (for comparison).
3. Time Points for Analysis:
- Establish a schedule for sample analysis. Typical time points for stability studies include 0, 3, 6, 9, and 12 months.[2]
4. Analytical Method:
- Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of this compound at each time point.[2]
- The method should be able to separate the parent compound from any potential degradation products.[2]
5. Data Analysis:
- At each time point, compare the analytical results of the stored samples to the initial (time 0) sample.
- Monitor for any changes in purity, potency, or the appearance of degradation products.
- This data will help determine the shelf-life and optimal storage conditions for this compound.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. DHODH-IN-9 | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of hDHODH-IN-9 and Teriflunomide
For researchers, scientists, and drug development professionals, understanding the safety and tolerability of novel therapeutic agents is as critical as evaluating their efficacy. This guide provides a comparative analysis of the side effect profiles of the approved immunomodulatory drug teriflunomide and the investigational dihydroorotate dehydrogenase (DHODH) inhibitor, hDHODH-IN-9. Due to the preclinical nature of this compound, a direct comparison is limited by the absence of clinical data. Therefore, this guide will focus on the established side effect profile of teriflunomide, supplemented by a discussion of the potential class-wide adverse effects of DHODH inhibitors, which may offer insights into the prospective profile of this compound.
Executive Summary
Teriflunomide, an established treatment for relapsing forms of multiple sclerosis, possesses a well-characterized side effect profile derived from extensive clinical trials and post-marketing surveillance. Common adverse events include gastrointestinal disturbances, hair thinning, and elevated liver enzymes. In contrast, this compound is a preclinical compound with demonstrated antiviral activity, identified as a human DHODH inhibitor. As of this review, no public data on the safety or toxicity profile of this compound is available. This comparison, therefore, juxtaposes the known clinical side effects of teriflunomide with the general toxicological concerns associated with the broader class of DHODH inhibitors.
Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Both teriflunomide and this compound exert their primary pharmacological effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a key component in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes. By blocking DHODH, these inhibitors deplete the pool of pyrimidines necessary for DNA and RNA synthesis, thereby exerting a cytostatic effect on proliferating immune cells. This mechanism underpins their therapeutic potential in autoimmune diseases and, as suggested for this compound, in viral infections that rely on the host's cellular machinery for replication.
Quantitative Comparison of Side Effect Profiles
Due to the lack of available data for this compound, this section focuses on the well-documented side effect profile of teriflunomide as observed in pivotal clinical trials, primarily the TEMSO and TOWER studies.[1][2]
| Adverse Event | Teriflunomide 7 mg (%) | Teriflunomide 14 mg (%) | Placebo (%) |
| Common Adverse Events | |||
| Diarrhea | 13 | 14 | 8 |
| Nausea | 9 | 11 | 7 |
| Hair Thinning (Alopecia) | 10 | 13 | 5 |
| Alanine Aminotransferase (ALT) Increase | 12 | 13 | 9 |
| Headache | 12 | 10 | 11 |
| Influenza | 6 | 5 | 4 |
| Paresthesia | 5 | 4 | 3 |
| Serious Adverse Events | |||
| Overall Serious Adverse Events | 14.1 | 15.9 | 12.8 |
| Serious Infections | 1.6 | 2.2 | 2.5 |
Table 1: Incidence of Common and Serious Adverse Events in the TEMSO Study. [1][3]
Discussion of Side Effect Profiles
Teriflunomide
The safety profile of teriflunomide is well-established through extensive clinical trials and long-term extension studies.[4][5]
-
Common Side Effects: The most frequently reported adverse events are generally mild to moderate in severity and include diarrhea, nausea, and hair thinning.[6] An increase in liver enzymes, particularly alanine aminotransferase (ALT), is also common but typically transient and resolves without intervention.[1][7] Headache and an increased susceptibility to infections such as influenza are also noted.[8]
-
Serious Side Effects: While less common, teriflunomide is associated with several serious adverse events that require careful monitoring. These include hepatotoxicity, with rare cases of liver failure reported in post-marketing surveillance.[8][9] Other serious risks include neutropenia and leukopenia, which can increase the risk of serious infections.[10] Peripheral neuropathy, hypertension, and rare but severe skin reactions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) have also been reported.[9][11][12] Due to its teratogenic potential, teriflunomide is contraindicated in pregnancy.[11]
This compound and DHODH Inhibitor Class Effects
As no specific safety data for this compound is publicly available, its side effect profile can only be extrapolated from the known effects of other DHODH inhibitors. It is anticipated that this compound would share some of the class-wide side effects.
-
Expected Class-wide Side Effects: Based on the mechanism of action, common side effects are likely to include immunosuppression, leading to an increased risk of infections, and gastrointestinal disturbances such as diarrhea and nausea.[13] Given that DHODH is a mitochondrial enzyme, mitochondrial toxicity is a theoretical concern for this class of drugs.[14][15] Preclinical studies with other novel DHODH inhibitors have demonstrated the potential for dose-limiting adverse effects.[16]
Experimental Protocols
The assessment of teriflunomide's side effect profile in clinical trials followed standardized protocols to ensure rigorous data collection and analysis.
Protocol for Monitoring Adverse Events in Teriflunomide Clinical Trials (e.g., TEMSO, TOWER):
-
Baseline Assessment: Prior to treatment initiation, all participants underwent a comprehensive medical history review, physical examination, and laboratory testing, including complete blood count with differential, liver function tests (ALT, AST, bilirubin), and serum creatinine. Blood pressure was also measured.[17][18]
-
Ongoing Monitoring: Participants were monitored at regular intervals (e.g., every 12 weeks) throughout the trial. At each visit, vital signs were checked, and participants were questioned about the occurrence of any adverse events. Standardized laboratory tests were repeated at specified intervals.[3][17]
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All adverse events reported by participants or observed by investigators were recorded, regardless of their perceived relationship to the study drug. AEs were graded for severity (mild, moderate, severe) and assessed for causality by the investigator. Serious adverse events, defined as any event that is life-threatening, results in hospitalization, causes persistent disability, or results in death, were required to be reported to the study sponsor and regulatory authorities within a short timeframe.[19]
-
Specific Monitoring:
-
Hepatotoxicity: Liver function tests were monitored monthly for the first six months of treatment and periodically thereafter.[8]
-
Hematologic Effects: Complete blood counts were monitored regularly to detect any signs of neutropenia or leukopenia.[10]
-
Blood Pressure: Blood pressure was monitored at each study visit.[9]
-
Peripheral Neuropathy: Any new or worsening neurological symptoms distinct from multiple sclerosis symptoms were evaluated.[10]
-
Conclusion
The comparison of the side effect profiles of this compound and teriflunomide is currently hampered by the lack of safety data for this compound. Teriflunomide has a well-defined and manageable side effect profile for its approved indication, with common adverse events being generally mild and serious events being rare but requiring diligent monitoring. As a member of the same inhibitor class, it is plausible that this compound could exhibit a similar range of on-target side effects, including immunosuppression and gastrointestinal issues. However, off-target toxicities and the overall safety profile of this compound can only be determined through rigorous preclinical toxicology studies and subsequent clinical trials. For drug development professionals, this underscores the critical need for comprehensive safety and toxicology evaluations as promising new chemical entities like this compound advance through the development pipeline.
References
- 1. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral teriflunomide for patients with relapsing multiple sclerosis (TOWER): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. campus.sanofi [campus.sanofi]
- 4. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term safety and efficacy of teriflunomide in patients with relapsing multiple sclerosis: Results from the TOWER extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-specified subgroup analyses of a placebo-controlled phase III trial (TEMSO) of oral teriflunomide in relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Teriflunomide (Aubagio): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Long-term safety and efficacy of teriflunomide: Nine-year follow-up of the randomized TEMSO study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sanofi.com [sanofi.com]
- 12. Teriflunomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 14. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. neurology.org [neurology.org]
- 18. neurology.org [neurology.org]
- 19. ccrps.org [ccrps.org]
A Head-to-Head Comparison of Novel and Established DHODH Inhibitors for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of various inhibitors targeting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway. While direct experimental data for a specific compound designated "hDHODH-IN-9" is not publicly available at this time, this guide offers a comprehensive framework for its evaluation alongside established and recently discovered inhibitors such as Brequinar, Teriflunomide, and Leflunomide. The included data and protocols will enable researchers to effectively benchmark novel compounds against existing therapies.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[][4][5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for their growth and survival.[2][4] Consequently, hDHODH has emerged as a promising therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[1][2][6]
Quantitative Comparison of hDHODH Inhibitors
The following table summarizes the in vitro inhibitory activities of several known hDHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | hDHODH IC50 (nM) | Cell-Based Assay IC50 (µM) | Cell Line | Reference |
| This compound | Data not available | Data not available | - | - |
| Brequinar | 5.2[7] | 0.080 - 0.450 | T-47D, A-375, H929 | [8] |
| Teriflunomide | 407.8[9] | - | - | [9] |
| Leflunomide (active metabolite A771726) | 411[10] | 6 - 35 | T-47D, A-375, H929 | [8][10] |
| H-006 | 3.8[2] | - | - | [2] |
| A37 | 10.2[9] | 0.3 | HCT116 | [9] |
| AG-636 | 17[11] | - | - | [11] |
| Indoluidin D | 210[10] | - | - | [10] |
Signaling and Experimental Workflow Visualizations
To aid in the understanding of the underlying biology and experimental design, the following diagrams illustrate the de novo pyrimidine synthesis pathway and a typical workflow for evaluating hDHODH inhibitors.
Caption: The de novo pyrimidine synthesis pathway highlighting the role of DHODH.
Caption: A generalized experimental workflow for the evaluation of DHODH inhibitors.
Experimental Protocols
hDHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrate: Dihydroorotic acid (DHO)
-
Electron acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q10
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the electron acceptor (e.g., 100 µM Coenzyme Q10 and 200 µM DCIP).[2]
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (e.g., Brequinar).
-
Add the recombinant hDHODH enzyme to each well and pre-incubate for 30 minutes at 25°C.[2]
-
Initiate the reaction by adding the substrate, dihydroorotic acid (e.g., 500 µM).[2]
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10-20 minutes) using a microplate reader.[2][12] The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay determines the effect of DHODH inhibitors on the growth of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, A549, HL-60)
-
Complete cell culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Cell counting kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a suitable density (e.g., 1500-2000 cells/well) and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).[8]
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[13]
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Rescue Experiment (Optional): To confirm that the anti-proliferative effect is due to DHODH inhibition, a rescue experiment can be performed by co-incubating the cells with the test compound and an excess of uridine (e.g., 100 µM), which bypasses the need for de novo pyrimidine synthesis.[14]
Conclusion
The inhibition of hDHODH remains a highly attractive strategy for the development of novel therapeutics. This guide provides a framework for the comparative analysis of new chemical entities, such as this compound, against a panel of established inhibitors. The provided protocols and visualizations offer a robust starting point for researchers to generate critical data for their drug discovery programs. As more information on novel inhibitors becomes available, it can be integrated into this comparative framework to continually advance the field.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. microbenotes.com [microbenotes.com]
- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. glpbio.com [glpbio.com]
- 12. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitors with Conventional Anticancer Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising strategy in oncology. Cancer cells, with their high demand for nucleotides to sustain rapid proliferation, are particularly vulnerable to the depletion of the pyrimidine pool. While DHODH inhibitors have shown efficacy as monotherapies in preclinical models, their true potential may lie in combination therapies. This guide provides a comparative overview of the synergistic effects observed when novel DHODH inhibitors are combined with other anticancer agents, supported by experimental data and detailed protocols.
It is important to note that while this guide explores the synergistic potential of several novel DHODH inhibitors, specific data for a compound designated "hDHODH-IN-9" is not publicly available at the time of this publication. The information presented herein is based on studies of other well-characterized potent DHODH inhibitors.
Mechanism of Action: A Foundation for Synergy
DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] By inhibiting this enzyme, DHODH inhibitors effectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][3] This fundamental mechanism underpins the synergistic potential with a wide range of anticancer drugs.
Caption: Mechanism of action of DHODH inhibitors.
Comparative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of various DHODH inhibitors with established anticancer drugs across different cancer types. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| DHODH Inhibitor | Combination Drug | Cancer Type | Key Findings | Reference |
| Brequinar | 5-Fluorouracil | Colon Carcinoma | Enhanced antitumor activity in a murine model. | [1] |
| Brequinar | Gemcitabine | Pancreatic Cancer | Synergistic inhibition of cancer cell proliferation. | [1] |
| Brequinar | Doxorubicin | Various Cancers | Synergistic growth inhibition of cancer cells. | [1] |
| PTC299 | Decitabine | Myelodysplastic Syndromes (MDS) | Synergistic cytotoxic effects in MDS cell lines (CI < 1). Enhanced incorporation of decitabine into DNA. | [4] |
| PTC299 | Azacitidine | Myelodysplastic Syndromes (MDS) | Effective in combination, similar to decitabine. | [4] |
| RP7214 | Verzenio (Abemaciclib) | Breast Adenocarcinoma (MDA-MB-231) | Synergistically enhanced inhibition of cell proliferation. | [5] |
| RP7214 | Doxorubicin | Breast Adenocarcinoma (MDA-MB-231) | Synergistic enhancement of inhibitory effects. Down-regulation of Bcl-2, myc, and CDK6. | [5] |
| RP7214 | Oxaliplatin | Colorectal Carcinoma (HT-29, HCT-116) | Synergistic inhibitory effects on cell growth. | [5] |
| (R)-HZ05 | Ibrutinib (BTK inhibitor) | Mantle Cell Lymphoma (JeKo-1) | Synergistic induction of cell death. | [6] |
| (R)-HZ05 | Bemcentinib (AXL inhibitor) | Mantle Cell Lymphoma (JeKo-1) | Synergistic activity on cell death. | [6] |
| FF14984T | Cytarabine (Ara-C) | Acute Myeloid Leukemia (THP1 - Ara-C resistant) | Synergistically inhibited cell growth and enhanced differentiation. Activated the conversion of Ara-C to its active form. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments cited in the comparison.
Cell Viability and Synergy Analysis (Isobologram Analysis)
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HT-29, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: The DHODH inhibitor (e.g., RP7214) and the combination drug (e.g., Doxorubicin, Oxaliplatin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the DHODH inhibitor alone, the combination drug alone, or the two drugs in combination at a constant ratio.
-
Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using an MTS or MTT assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is determined. The synergistic, additive, or antagonistic effects of the drug combinations are evaluated by isobologram analysis using software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI).
Western Blot Analysis for Protein Expression
-
Cell Lysis: After drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, Bcl-2, myc, CDK6) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Logical Relationships
The synergistic effects of DHODH inhibitors can be attributed to their impact on multiple cellular pathways beyond pyrimidine synthesis. The following diagrams illustrate some of the key interactions.
Caption: Synergistic signaling pathways.
Caption: General experimental workflow.
Conclusion
The preclinical data strongly suggest that combining DHODH inhibitors with various classes of anticancer drugs can lead to synergistic antitumor effects. This approach has the potential to enhance therapeutic efficacy, overcome drug resistance, and potentially lower the required doses of cytotoxic agents, thereby reducing side effects. The diverse mechanisms of synergy, from enhancing the activity of nucleoside analogs to modulating key regulators of the cell cycle and apoptosis, highlight the broad applicability of this combination strategy. Further in-vivo studies and clinical trials are warranted to translate these promising preclinical findings into effective cancer therapies. While the specific synergistic profile of "this compound" remains to be elucidated, the consistent synergistic potential observed with other potent DHODH inhibitors provides a strong rationale for its investigation in combination regimens.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [ashpublications.org]
A Comparative Guide: hDHODH-IN-9 and Leflunomide in Autoimmune Disease Models
A Head-to-Head Analysis of Two Generations of Dihydroorotate Dehydrogenase Inhibitors
In the landscape of therapeutic development for autoimmune diseases, the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, has proven to be a successful strategy. Leflunomide, a well-established disease-modifying antirheumatic drug (DMARD), and emerging novel hDHODH inhibitors, represented here by the potent compound 'w2' as a stand-in for the unidentifiable 'hDHODH-IN-9', both target this critical metabolic checkpoint. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Shared Target
Both leflunomide and the newer generation of hDHODH inhibitors exert their immunomodulatory effects by inhibiting the human dihydroorotate dehydrogenase (hDHODH) enzyme. This enzyme is crucial for the proliferation of activated lymphocytes, which have a high demand for pyrimidines to support their clonal expansion during an autoimmune response. By blocking hDHODH, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in the proliferation of pathogenic T and B cells.
Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide (A77 1726), which is responsible for its therapeutic effects.[1] Novel inhibitors like 'w2' are designed for direct and potent inhibition of hDHODH.
Performance Data: A Quantitative Comparison
The following table summarizes the in vitro inhibitory potency of leflunomide's active metabolite, teriflunomide, and the novel hDHODH inhibitor 'w2'.
| Compound | Target | IC50 (nM) | Reference |
| Teriflunomide (active metabolite of Leflunomide) | hDHODH | 24.5 | [2] |
| w2 | hDHODH | 173.4 |
Note: A direct comparative study for 'this compound' could not be conducted as it is not a publicly recognized compound. 'w2' is used as a representative of a potent, novel hDHODH inhibitor.
In Vivo Efficacy in Autoimmune Disease Models
While direct comparative in vivo studies are not available, data from separate studies in relevant animal models demonstrate the therapeutic potential of both leflunomide and novel hDHODH inhibitors.
Leflunomide in a Rat Collagen-Induced Arthritis (CIA) Model:
| Parameter | Vehicle Control | Leflunomide (2 mg/kg/day) |
| Arthritis Index (Day 24) | High | Significantly Reduced |
| Histopathology (Joints) | Severe synovial hyperplasia, inflammatory cell infiltration, bone erosion | Significant alleviation of inflammation and joint destruction |
Data synthesized from a study by Wang et al. (2010).
Novel hDHODH Inhibitor 'w2' in a Mouse Dextran Sulfate Sodium (DSS)-Induced Colitis Model:
A study on the novel hDHODH inhibitor 'w2' reported that it "exerted better therapeutic effects on ulcerative colitis than hDHODH inhibitor vidofludimus and Janus kinase (JAK) inhibitor tofacitinib". While specific quantitative data from this study is not publicly available, this qualitative comparison highlights the potential for superior efficacy of next-generation hDHODH inhibitors in inflammatory bowel disease models.
Experimental Protocols
hDHODH Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory concentration (IC50) of a test compound against human DHODH.
Principle: The enzymatic activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate, which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0)
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) or Resazurin - indicator dye
-
Test compounds (e.g., Teriflunomide, w2) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, decylubiquinone, and the indicator dye (DCIP or resazurin).
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor).
-
Add the recombinant hDHODH enzyme to each well and incubate for a defined period (e.g., 30 minutes at 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Immediately measure the change in absorbance (for DCIP at 600 nm) or fluorescence (for resorufin) over time using a microplate reader.[3]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Leflunomide in Rat Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of leflunomide in a preclinical model of rheumatoid arthritis.
Animal Model:
-
Species: Wistar rats[4]
-
Sex: Female
-
Age: 6-8 weeks
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (CII) in Freund's Complete Adjuvant (FCA).[5]
-
On day 0, inject each rat intradermally at the base of the tail with the CII/FCA emulsion.[5]
-
On day 7, administer a booster injection of CII in Freund's Incomplete Adjuvant (FIA).[5]
Treatment Protocol:
-
Beginning on day 10 post-primary immunization, administer leflunomide orally (e.g., 2 mg/kg/day) or vehicle control (e.g., 5% sodium carboxymethyl cellulose) daily until the end of the study (e.g., day 24).[5]
Efficacy Assessment:
-
Clinical Scoring: Visually score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per rat is 16.[5]
-
Paw Swelling: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals.
-
Histopathology: At the end of the study, collect the joints, fix them in formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.[5]
-
Statistical Analysis: Analyze the differences in arthritis scores and other parameters between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test).
Visualizing the Mechanisms
Signaling Pathway of DHODH Inhibition
Caption: Mechanism of action of hDHODH inhibitors.
Experimental Workflow for a CIA Model
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Leflunomide induces immunosuppression in collagen-induced arthritis rats by upregulating CD4+CD25+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Cross-reactivity of hDHODH-IN-9 with DHODH from other species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of two well-characterized dihydroorotate dehydrogenase (DHODH) inhibitors, brequinar and the active metabolite of leflunomide (A771726), against DHODH from different species. Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics for cancer, autoimmune diseases, and parasitic infections. Understanding the species-specific inhibitory profiles of these compounds is crucial for preclinical studies and translational research.
In Vitro Inhibitory Activity of DHODH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of brequinar and A771726 against DHODH from human, rat, mouse, and Plasmodium falciparum. The data highlights the significant species-specific differences in the potency of these inhibitors.
| Inhibitor | Human DHODH IC50 | Rat DHODH IC50 | Mouse DHODH IC50 | Plasmodium falciparum DHODH IC50 |
| Brequinar | 4.5 - 10 nM[1][2][3] | 127 - 367 nM[1][3] | N/A (inhibition observed in murine models) | 880 µM[4] |
| A771726 | 411 nM - 1.1 µM[2][3] | 19 nM[3] | 2.6 µM (for DSM265, another DHODH inhibitor)[5] | Poor inhibitor[6] |
De Novo Pyrimidine Biosynthesis Pathway
Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
Experimental Protocols
DHODH Enzyme Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the IC50 values of DHODH inhibitors using a colorimetric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant DHODH enzyme (human, rat, mouse, or P. falciparum)
-
L-Dihydroorotate (DHO) - Substrate
-
Decylubiquinone (CoQ D) - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Colorimetric indicator
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.1% Triton X-100
-
Test inhibitors (Brequinar, A771726) dissolved in DMSO
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, DHO, CoQ D, and DCIP at their final desired concentrations. For example, 200 µM L-dihydroorotate, 20 µM CoQ D, and 120 µM DCIP[8].
-
Enzyme and Inhibitor Incubation: Add the diluted test inhibitors to the wells of the microplate. Then, add the recombinant DHODH enzyme to each well. The final enzyme concentration will depend on the specific activity of the enzyme preparation[9]. Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 20 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the reaction mixture containing the substrate and cofactors to each well.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of dihydroorotate by DHODH.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the percent inhibition relative to a DMSO control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of DHODH inhibitors.
Caption: Workflow for determining the cross-reactivity of DHODH inhibitors.
References
- 1. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New Human Malaria Parasite Plasmodium Falciparum Dihydroorotate Dehydrogenase Inhibitors by Pharmacophore and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of hDHODH-IN-9: A Comparative Guide Using CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hDHODH-IN-9 with other prominent dihydroorotate dehydrogenase (DHODH) inhibitors, supported by experimental data and detailed protocols for on-target validation using CRISPR/Cas9 technology.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1][2] Inhibition of hDHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive target for the development of therapeutics for cancer and autoimmune diseases.[3][4] this compound is a small molecule inhibitor of this enzyme. Validating the on-target effects of such inhibitors is crucial to ensure their specificity and to understand their mechanism of action. CRISPR/Cas9-mediated gene knockout is a powerful tool for such validation.[3][5]
Comparison of hDHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Effect | Reference |
| Brequinar | hDHODH | ~1-5 | Various Cancer Cell Lines | Potent anti-proliferative activity | [2][6] |
| Teriflunomide | hDHODH | ~900 | Various Cancer Cell Lines | Anti-proliferative and immunomodulatory effects | [7] |
| This compound | hDHODH | Data not publicly available | Data not publicly available | Presumed anti-proliferative activity |
On-Target Validation using CRISPR/Cas9
The central hypothesis for validating the on-target effect of an hDHODH inhibitor is that cells lacking the DHODH gene should be resistant to the inhibitor's cytotoxic effects. This is because the drug's target is absent.
Signaling Pathway
The de novo pyrimidine biosynthesis pathway is a fundamental cellular process. hDHODH catalyzes the fourth step, the oxidation of dihydroorotate to orotate.
Experimental Workflow
A typical workflow to validate the on-target effects of this compound using CRISPR/Cas9 is depicted below.
Logical Relationship of Validation
The logic behind the validation is straightforward: if this compound acts on-target, its effect should be abrogated in cells where the target is removed.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of DHODH
This protocol outlines the generation of a stable DHODH knockout cell line.
Materials:
-
HEK293T or other suitable human cell line
-
Lentiviral vector expressing Cas9 and a puromycin resistance gene
-
Lentiviral vector expressing a validated sgRNA targeting DHODH and a GFP reporter
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
sgRNA Design: Design and validate sgRNAs targeting an early exon of the DHODH gene to ensure a functional knockout.
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9 and sgRNA lentiviral vectors along with packaging plasmids.
-
Transduction: Transduce the target cell line with the Cas9 lentivirus and select with puromycin to generate a stable Cas9-expressing cell line. Subsequently, transduce the Cas9-expressing cells with the DHODH sgRNA lentivirus.
-
Single-Cell Sorting: Four days post-transduction, sort GFP-positive single cells into 96-well plates using FACS.
-
Clonal Expansion: Expand the single-cell clones.
-
Validation: Validate the knockout in expanded clones by Sanger sequencing of the target locus and by Western blot to confirm the absence of the DHODH protein.
Cell Viability Assay
This assay compares the sensitivity of wild-type and DHODH knockout cells to this compound.
Materials:
-
Wild-type and DHODH knockout cells
-
96-well plates
-
This compound, Brequinar, Teriflunomide
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
Procedure:
-
Cell Seeding: Seed both wild-type and DHODH knockout cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound, Brequinar, and Teriflunomide. Include a DMSO control.
-
Incubation: Incubate the plates for 72 hours.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values.
Western Blot for DHODH Expression
This protocol confirms the absence of DHODH protein in the knockout cell line.
Materials:
-
Wild-type and DHODH knockout cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against DHODH
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Electrophoresis: Separate equal amounts of protein from wild-type and knockout cells on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with the primary anti-DHODH antibody overnight at 4°C, followed by incubation with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
Conclusion
The combination of CRISPR/Cas9-mediated gene knockout with robust cell-based assays provides a powerful and definitive method for validating the on-target effects of small molecule inhibitors like this compound. By demonstrating that the cellular effects of the inhibitor are dependent on the presence of its target protein, researchers can confidently advance promising candidates in the drug development pipeline. The protocols and comparative data presented in this guide offer a framework for the rigorous evaluation of novel hDHODH inhibitors.
References
- 1. Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of DHODH as a therapeutic target in small cell lung cancer | Crick [crick.ac.uk]
- 4. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DHODH Inhibitors in Oncology: Benchmarking PTC299 Against Brequinar
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent dihydroorotate dehydrogenase (DHODH) inhibitors, PTC299 (Emvododstat) and the first-generation inhibitor Brequinar, in the context of cancer research. This analysis is supported by a review of available preclinical data to inform future research and development decisions.
The inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy in oncology. By limiting the supply of essential building blocks for DNA and RNA synthesis, DHODH inhibitors can selectively target the metabolic vulnerability of rapidly proliferating cancer cells. This guide focuses on PTC299, a novel DHODH inhibitor, and benchmarks its performance against Brequinar, a well-characterized first-generation inhibitor that has been extensively studied in preclinical and clinical settings.
Mechanism of Action: Targeting a Metabolic Choke Point
Both PTC299 and Brequinar exert their anticancer effects by inhibiting DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is crucial for the production of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital cellular components.[1] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway for survival and growth.[1][3]
Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which in turn triggers cell cycle arrest, differentiation, and in some cases, apoptosis of cancer cells.[1][4] While both drugs share this primary mechanism, differences in their chemical structures and binding modes may account for variations in their potency, selectivity, and overall preclinical and clinical profiles. PTC299 was initially identified as an inhibitor of VEGFA mRNA translation, but further studies revealed that this effect is a downstream consequence of its potent DHODH inhibition.[5][6]
Figure 1: Mechanism of Action of DHODH Inhibitors.
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies have demonstrated the potent anti-cancer activity of both PTC299 and Brequinar across a range of cancer types, particularly in hematologic malignancies.
In Vitro Cellular Activity
Data from various studies indicate that both compounds inhibit the proliferation of cancer cell lines, with PTC299 often showing greater potency.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |
| PTC299 | Acute Myeloid Leukemia (AML) | MOLM-14 | Not explicitly stated, but potent activity reported | [7] |
| Acute Myeloid Leukemia (AML) | THP-1 | 152 | [7] | |
| Acute Myeloid Leukemia (AML) | KG-1 | 382 | [7] | |
| Brequinar | Various Solid Tumors | Multiple cell lines | Activity reported, but often at higher concentrations than newer inhibitors | [8][9] |
| Acute Myeloid Leukemia (AML) | Not specified | Less potent than PTC299 in primary AML blasts | [4] |
Table 1: Comparative In Vitro Activity of PTC299 and Brequinar.
In Vivo Antitumor Activity
In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with both agents.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| PTC299 | AML Patient-Derived Xenograft (PDX) | Not specified | Substantially reduced leukemic burden and prolonged survival. | [7] |
| AML Xenograft (MOLM-14 & THP-1) | Not specified | Extended survival and induced differentiation. | [7] | |
| Brequinar | Pancreatic Tumor Xenograft | Not specified | Strong anti-cancer activity. | [1] |
| Small Cell Lung Cancer (SCLC) PDX and autochthonous models | Not specified | Strongly suppressed tumor growth. | [10] | |
| HCT 116 Xenograft | Intraperitoneal administration | Significant inhibition of tumor growth. | [8] |
Table 2: Comparative In Vivo Efficacy of PTC299 and Brequinar.
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, this section outlines the general methodologies employed in the preclinical evaluation of DHODH inhibitors.
Cell Proliferation Assay
-
Cell Lines: A panel of relevant cancer cell lines (e.g., AML, SCLC, pancreatic cancer cell lines) are seeded in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of the DHODH inhibitor (e.g., PTC299 or Brequinar) or vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Implantation: Cancer cells (e.g., patient-derived xenograft cells or established cell lines) are subcutaneously or intravenously injected into the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The DHODH inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. For hematologic malignancy models, disease progression can be monitored by bioluminescence imaging or flow cytometry analysis of peripheral blood.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis.
Figure 2: General Experimental Workflow.
Concluding Remarks
Both PTC299 and Brequinar are potent inhibitors of DHODH with demonstrated preclinical anti-cancer activity. The available data suggests that PTC299, a newer generation inhibitor, may offer improved potency against certain cancer cell lines compared to the first-generation compound, Brequinar.[4] The development of novel DHODH inhibitors like PTC299 represents a continued effort to refine this therapeutic strategy, potentially offering improved efficacy and safety profiles. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative therapeutic potential of these agents in various cancer indications. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the field of metabolic targeting in oncology.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 7. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle for Therapeutic Supremacy: hDHODH-IN-9 and Novel DHODH PROTAC Degraders
For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutic agents is a continuous endeavor. In the landscape of autoimmune diseases and cancer, Dihydroorotate Dehydrogenase (DHODH) has emerged as a compelling target.[1][2][3] This mitochondrial enzyme plays a pivotal role in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[1][4][5] This guide provides an in-depth comparison of a traditional small molecule inhibitor, hDHODH-IN-9, and the innovative approach of DHODH-targeting Proteolysis Targeting Chimeras (PROTACs).
This comparison guide delves into the efficacy, mechanisms of action, and supporting experimental data for both therapeutic modalities. We will explore the nuances of inhibiting DHODH versus inducing its complete degradation, offering a comprehensive resource to inform future research and development strategies.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and DHODH PROTAC degraders lies in their mechanism of action. Small molecule inhibitors like this compound function by binding to the active site of the DHODH enzyme, thereby blocking its catalytic activity and halting the production of orotate, a key precursor for pyrimidine synthesis.[1] This leads to a depletion of the pyrimidine pool, ultimately suppressing cell proliferation.[1]
PROTACs, on the other hand, represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules are engineered with two distinct domains: one that binds to the target protein (DHODH) and another that recruits an E3 ubiquitin ligase.[6] By bringing the E3 ligase into close proximity with DHODH, the PROTAC facilitates the ubiquitination of the DHODH protein, marking it for degradation by the cell's natural disposal system, the proteasome.[6] This results in the complete removal of the DHODH protein from the cell, a potentially more profound and durable effect than simple inhibition.
Quantitative Efficacy: A Tale of Two Metrics
To objectively compare the efficacy of these two approaches, we must look at distinct quantitative metrics. For inhibitors like this compound, the half-maximal inhibitory concentration (IC50) is the standard measure of potency. For PROTACs, the key metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Quantitative Efficacy Comparison
| Parameter | hDHODH Inhibitor (hDHODH-IN-13 as representative) | Novel DHODH PROTAC Degrader (ARV-110 as representative) |
| Metric | IC50 | DC50 and Dmax |
| Value | 173.4 nM[7] | DC50: 1 nM, Dmax: >90%[8] |
| Interpretation | Concentration required to inhibit 50% of DHODH enzymatic activity. | Concentration required to degrade 50% of the target protein, and the maximum percentage of protein degradation achievable. |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
DHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Materials:
-
Recombinant human DHODH protein
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, CoQ10, and DCIP.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the recombinant DHODH enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the total amount of a target protein within cells following treatment with a PROTAC degrader.
Materials:
-
Cell line expressing the target protein (e.g., cancer cell line with endogenous DHODH)
-
PROTAC degrader
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-DHODH antibody)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC degrader for a specified time (e.g., 24 hours).
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Pathways
To better understand the biological context of these therapeutic strategies, the following diagrams illustrate the DHODH signaling pathway and the experimental workflow for evaluating PROTAC efficacy.
Caption: DHODH Signaling Pathway in de novo Pyrimidine Synthesis.
Caption: Experimental Workflow for Evaluating PROTAC Efficacy.
Conclusion: A New Era in Targeted Therapeutics
The comparison between traditional inhibitors like this compound and novel DHODH PROTAC degraders highlights a significant evolution in drug discovery. While inhibitors effectively block enzyme function, PROTACs offer the potential for a more profound and sustained therapeutic effect by eliminating the target protein entirely. The remarkable potency observed with PROTACs, as exemplified by the low nanomolar DC50 values in preclinical studies of molecules like ARV-110, suggests a promising future for this technology.[8]
For researchers in the field, the choice between inhibition and degradation will depend on the specific therapeutic context, including the desired duration of action, potential for resistance, and the role of the target protein beyond its catalytic activity. The continued development and optimization of DHODH-targeting PROTACs could unlock new avenues for treating a range of diseases where pyrimidine metabolism is a key driver of pathology.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
Safety Operating Guide
Safe Disposal of hDHODH-IN-9: A Guide for Laboratory Professionals
For immediate reference, dispose of hDHODH-IN-9 as hazardous chemical waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Strict adherence to safety protocols is essential to mitigate risks to personnel and the environment.
This guide provides detailed procedures for the proper disposal of this compound, a human dihydroorotate dehydrogenase (hDHODH) inhibitor used in antiviral and cancer research.[2][3] The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Hazard Profile and Safety Precautions
The Safety Data Sheet (SDS) for this compound classifies it as an acute oral toxicant (Category 4) and highly toxic to aquatic life with chronic effects (Category 1).[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | Collect spillage.[1] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by an approved waste disposal company.[1]
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound.
Detailed Steps:
-
Segregation: At the point of generation, segregate all waste contaminated with this compound. This includes:
-
Unused or expired solid this compound powder.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Solutions containing this compound.
-
-
Containment: Place all this compound waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment"), and the date of accumulation.
-
Storage: Store the waste container in a designated secondary containment area that is secure and well-ventilated. This area should be away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service. Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and local regulations.
Emergency Procedures
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[1] Wearing full PPE, contain and collect the spillage using an inert absorbent material.[1] Place the absorbed material into a sealed container for disposal as hazardous waste.[1] Avoid allowing the substance to enter drains or water courses.[1]
For personal exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, and seek medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with water and remove contaminated clothing.[1]
-
Ingestion: If swallowed, call a poison center or physician for guidance.[1]
References
Personal protective equipment for handling hDHODH-IN-9
Immediate Safety and Personal Protective Equipment (PPE)
The primary routes of exposure to chemical compounds like hDHODH-IN-9 in a laboratory are inhalation of powder, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE strategy is essential to minimize risk.
Core PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is recommended. Ensure gloves are powder-free to avoid aerosolizing the compound.[1][2] Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles should be worn at all times to protect against splashes or fine powder distribution.[1][2] Standard eyeglasses do not offer adequate protection.
-
Respiratory Protection: When handling the powdered form of the compound, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.[1] All respiratory protection requires proper fit-testing.
-
Lab Coat/Gown: A disposable, long-sleeved gown that is impervious to chemicals should be worn to protect the skin and clothing.[2]
-
Face Shield: In situations with a higher risk of splashing, such as preparing solutions or during spill cleanup, a face shield should be used in conjunction with safety goggles for full facial protection.[1][2]
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contaminants.[2]
Operational and Disposal Plans
Handling and Storage:
-
This compound should be handled in a designated area, such as a chemical fume hood or a glove box, to contain any airborne powder.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which for similar compounds is often at -20°C for the powder form.[3] Solutions in DMSO are typically stored at -80°C for up to six months.[3][4]
Spill Management:
-
Evacuate: Immediately alert others and evacuate the immediate area of the spill.
-
Secure: Cordon off the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.
-
Containment: For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an absorbent material to contain the spill.
-
Cleanup: Carefully collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.
Quantitative Data
| Property | Value |
| CAS Number | 1644156-41-1[3] |
| Molecular Formula | C21H23FN4O[3] |
| Molecular Weight | 366.43 g/mol [3] |
| Storage (Powder) | 2 years at -20°C[3] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C[3] |
Experimental Protocol: hDHODH Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound against human dihydroorotate dehydrogenase (hDHODH), based on common methodologies.[5][6]
Materials:
-
Recombinant human hDHODH enzyme
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified hDHODH enzyme to a final concentration of approximately 10 nM in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution to test a range of concentrations.
-
Prepare solutions of DHO, CoQ10, and DCIP in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, hDHODH enzyme, and the various concentrations of this compound (or DMSO for control wells).
-
Add CoQ10 and DCIP to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding DHO to all wells.
-
Immediately begin monitoring the decrease in absorbance of DCIP at a wavelength of 600-650 nm using a microplate reader. The rate of DCIP reduction is proportional to the hDHODH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Caption: PPE selection workflow for handling this compound.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. DHODH-IN-9 | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
